Technical Guide: 2,2-Disubstituted Tetrahydropyran-4-ols in Drug Design
Executive Summary The tetrahydropyran (THP) scaffold is a cornerstone of modern medicinal chemistry, serving as a superior bioisostere for cyclohexane and phenyl rings. This guide focuses specifically on 2,2-disubstitute...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) scaffold is a cornerstone of modern medicinal chemistry, serving as a superior bioisostere for cyclohexane and phenyl rings. This guide focuses specifically on 2,2-disubstituted tetrahydropyran-4-ols , a subclass that offers unique advantages in metabolic stability and conformational control.
By introducing geminal disubstitution at the C2 position, researchers can exploit the Thorpe-Ingold effect to enhance ring formation thermodynamics and sterically shield the ether oxygen from metabolic degradation. Furthermore, the C4-hydroxyl group provides a critical vector for hydrogen bonding, allowing for high-affinity interactions with target proteins while modulating lipophilicity (LogD).
Structural Dynamics & Conformational Analysis
The Chair Conformation and Gem-Dimethyl Effect
The 2,2-disubstituted THP ring predominantly adopts a chair conformation. Unlike unsubstituted THP, the presence of two substituents at C2 (often methyl groups) introduces significant steric constraints that bias the ring's equilibrium.
Thorpe-Ingold Effect: The gem-dimethyl group at C2 compresses the internal bond angle at C2, promoting ring closure during synthesis and rigidifying the chair conformation.
1,3-Diaxial Interactions: The orientation of the hydroxyl group at C4 is governed by thermodynamic stability.
Equatorial -OH: Generally favored to avoid 1,3-diaxial repulsion with the axial substituent at C2 and C6.
Axial -OH: Less favored thermodynamically but can be accessed via kinetic control. An axial -OH allows for specific H-bond geometries required by certain binding pockets.
Metabolic Stability
Ether rings are typically vulnerable to oxidative metabolism at the
-carbon (adjacent to oxygen) via Cytochrome P450 enzymes.
Mechanism of Blockade: In 2,2-disubstituted THPs, the
-carbon (C2) is fully substituted (quaternary). This physically prevents hydrogen abstraction, the first step in oxidative -dealkylation, thereby significantly extending the metabolic half-life () of the scaffold compared to unsubstituted ethers or cyclohexanes.
Synthetic Strategies
The most robust route to access 2,2-disubstituted tetrahydropyran-4-ols is the Acid-Catalyzed Prins Cyclization , followed by hydrolysis or stereoselective reduction.
The Prins Cyclization Workflow
This reaction involves the condensation of a homoallylic alcohol with a ketone (to install the 2,2-disubstitution).
Reactants: 3-buten-1-ol + Ketone (e.g., Acetone).
Catalyst: Strong acid (TFA,
) or Lewis Acid (, ).
Mechanism: The acid activates the ketone, facilitating attack by the alcohol to form a hemiacetal. This intermediate undergoes ionization to an oxocarbenium ion, which is trapped by the alkene (Prins reaction) to close the ring.
Visualization of Synthetic Pathway
Figure 1: Acid-mediated Prins cyclization pathway for the synthesis of the 2,2-disubstituted THP core.
Physicochemical Properties (Data Summary)
The following table contrasts the 2,2-dimethyl-THP-4-ol scaffold against common bioisosteres.
Property
Cyclohexanol
THP-4-ol (Unsub.)
2,2-Dimethyl-THP-4-ol
Impact on Drug Design
LogP (Lipophilicity)
~1.7
~0.6
~1.1
Improved solubility vs cyclohexane; tunable permeability.
H-Bond Acceptors
1 (OH)
2 (OH + Ether O)
2 (OH + Ether O)
Additional vector for protein binding (Ether O).
H-Bond Donors
1
1
1
Standard interaction capability.
Metabolic Liability
Low (Oxidation)
High (-C oxid.)
Low (Blocked -C)
Critical advantage: Blocks P450 degradation.
Solubility (Aq)
Low
High
Moderate-High
Balances potency (lipophilicity) with solubility.
Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethyltetrahydropyran-4-ol (Prins Route)
Objective: Efficient construction of the ring system using trifluoroacetic acid (TFA) as both solvent and catalyst.
Reagents:
3-Buten-1-ol (1.0 equiv)
Acetone (1.2 equiv)
Trifluoroacetic acid (TFA) (Excess)
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.
Addition: Add 3-buten-1-ol (10 mmol) and acetone (12 mmol) to the flask.
Cyclization: Cool the mixture to 0°C. Dropwise add TFA (5 mL) over 10 minutes.
Note: The reaction is exothermic. Control temperature to prevent polymerization.
Reflux: Warm to room temperature, then heat to reflux (approx. 75°C) for 12 hours. Monitor by TLC (formation of the trifluoroacetate ester).
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess TFA.
Hydrolysis (One-Pot): Dissolve the residue in MeOH (20 mL) and add 2M LiOH (aq) until pH > 12. Stir for 2 hours to cleave the trifluoroacetate group.
Extraction: Dilute with water, extract with EtOAc (3x). Dry organics over
Purification: Flash column chromatography (Hexanes/EtOAc) yields the target alcohol.
Protocol B: Stereoselective Reduction (If starting from Ketone)
If the synthetic route goes via the 2,2-dimethyltetrahydropyran-4-one (ketone), the choice of reducing agent determines the stereochemistry of the resulting alcohol.
Figure 2: Stereochemical divergence in the reduction of the 2,2-disubstituted THP-4-one precursor.
Methodology:
For Equatorial Alcohol: Dissolve ketone in MeOH at 0°C. Add
(1.1 equiv). Stir 1h. Quench with .
For Axial Alcohol: Dissolve ketone in dry THF at -78°C. Add L-Selectride (1.2 equiv). Stir 2h. Oxidative workup (
) required.
References
Hanschke, E. (1955). Über die Prins-Reaktion: Die Umsetzung von Allylcarbinol mit Aldehyden und Ketonen. Chemische Berichte. (Foundational work on Prins cyclization for THP synthesis).
PharmaBlock. (2024). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepapers.[2] (Review of THP metabolic advantages and bioisosterism).
Crosby, S. R., et al. (2010). Stereoselective Synthesis of 2,6-cis- and 2,6-trans-Tetrahydropyrans. Journal of Organic Chemistry. (Detailed protocols on stereoselective reduction and conformation).
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Authoritative grounding on the metabolic stability of ether scaffolds).
Thermodynamic Stability of Substituted Tetrahydropyran-4-ol Isomers
This comprehensive technical guide details the thermodynamic stability of substituted tetrahydropyran-4-ol isomers, focusing on conformational analysis, mechanistic drivers, and experimental validation. Technical Guide f...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive technical guide details the thermodynamic stability of substituted tetrahydropyran-4-ol isomers, focusing on conformational analysis, mechanistic drivers, and experimental validation.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
Tetrahydropyran-4-ol (THP-4-ol) scaffolds are ubiquitous in drug discovery (e.g., stereochemical cores of macrolides, polyethers) and fragrance chemistry (e.g., Florol®). Unlike cyclohexane, the introduction of an oxygen atom into the ring creates a dipole-rich environment that alters conformational preferences.
This guide provides a definitive analysis of the thermodynamic stability of THP-4-ol isomers. It establishes that stability is governed by a hierarchy of steric A-values , dipole minimization , and intramolecular hydrogen bonding . For the commercially significant 2,4-disubstituted systems, the "cis" isomer (typically defined by alkyl-alkyl relationships) often represents the thermodynamic sink, driven by the diequatorial preference of bulky carbon substituents which forces the hydroxyl group into an axial position.
Theoretical Framework: The Oxa-Chair
To predict stability, one must first understand the geometric deviations of the tetrahydropyran ring from the ideal cyclohexane chair.
Structural Deviations
The THP ring exists predominantly in a chair conformation (
or ). However, the C–O bond length (1.43 Å) is shorter than the C–C bond length (1.54 Å), leading to a "flattening" of the ring around the oxygen atom.
Result: Substituents at the C2 and C6 positions experience different steric environments compared to cyclohexane.
The 2,4-Relationship: In THP, the C2 and C4 positions share a 1,3-spatial relationship (separated by one methylene group, C3). This is critical for assigning cis/trans stability.
A-Values in Tetrahydropyran
Thermodynamic stability is dictated by minimizing 1,3-diaxial interactions. The A-value represents the free energy difference (
Key Insight: At the C4 position, the hydroxyl group has a significantly lower A-value than alkyl substituents. In a competition for the equatorial slot (e.g., 4-methyl-4-hydroxy substitution), the alkyl group wins , forcing the OH into the axial position.
Mechanistic Drivers of Stability
2-Substituted Tetrahydropyran-4-ols
This system mimics 1,3-disubstituted cyclohexane.
Cis-Isomer (Diequatorial): If the C2-substituent and C4-OH are cis (relative to the ring plane), both can adopt equatorial positions. This is the global minimum.
Trans-Isomer (Axial/Equatorial): Requires one group to be axial. Since R (alkyl) > OH in size, the conformer with C2-Eq and C4-Ax is preferred over C2-Ax and C4-Eq, but is still less stable than the diequatorial cis isomer.
Exception: Geminal Substitution at C4 (The "Florol" Case)
When C4 bears both a Methyl and a Hydroxyl group, and C2 bears an Isobutyl group:
C2-Isobutyl locks the ring conformation (must be Equatorial).
C4-Methyl (A=1.7) vs C4-OH (A=0.9). The Methyl demands the Equatorial position.
Result: The thermodynamic isomer has C2-Isobutyl (Eq) and C4-Methyl (Eq).
Stereochemistry: The relationship between the two alkyl groups is cis (diequatorial). The relationship between C2-Isobutyl and C4-OH is trans (Eq/Ax).
3-Substituted Tetrahydropyran-4-ols
This system mimics 1,2-disubstituted cyclohexane.
Trans-Isomer (Diequatorial): The C3-substituent and C4-OH are trans. This places both groups equatorial (anti-periplanar). This is generally the thermodynamic product.
Gauche Interactions: In the diequatorial form, the C3 and C4 substituents are gauche to each other. However, this steric penalty is usually lower than the 1,3-diaxial penalty of the cis (axial/equatorial) isomer.
Intramolecular H-Bonding: If the C3 substituent is a hydrogen bond acceptor/donor (e.g., -CH2OH), a cis relationship (Ax/Eq) might be stabilized by an intramolecular H-bond, but in polar solvents, the diequatorial trans form dominates.
Visualizing the Stability Landscape
The following diagram illustrates the decision logic for determining the thermodynamic isomer of 2,4-disubstituted THP-4-ols.
Caption: Decision tree for predicting the thermodynamic isomer of 2-substituted tetrahydropyran-4-ols based on substitution patterns.
Experimental Protocols
To determine or reach the thermodynamic ratio of isomers, equilibration is required. The Meerwein-Ponndorf-Verley (MPV) reduction/oxidation equilibrium is the gold standard for equilibrating secondary alcohols without rearranging the carbon skeleton.
Protocol: Aluminum Isopropoxide Equilibration
This protocol equilibrates alcohol stereocenters via a ketone intermediate, allowing the system to settle into its thermodynamic minimum.
Materials:
Substrate: Mixture of THP-4-ol isomers (1.0 equiv)
Additive: Acetone (0.1 equiv) – acts as a hydride shuttle initiator.
Step-by-Step Workflow:
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve the substrate in anhydrous toluene.
Addition: Add Al(OiPr)3 and the catalytic amount of acetone.
Reflux: Heat the mixture to reflux (110°C) for 12–24 hours. The high temperature overcomes the activation energy for hydride transfer.
Monitoring: Monitor by GC-MS or NMR. The ratio of isomers will converge to a constant value (the thermodynamic ratio,
).
Workup: Cool to room temperature. Quench by slowly adding 1M HCl (to break the aluminum alkoxides). Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.
Analysis: Determine the diastereomeric ratio (dr) via
H NMR integration of the H4 proton (if present) or characteristic methyl signals.
Data Interpretation (NMR)[2][3]
Axial Proton (H4): Appears as a broad triplet of triplets (tt) with large coupling constants (
Hz). Indicates Equatorial OH .
Equatorial Proton (H4): Appears as a narrow multiplet (eq-eq and eq-ax couplings are small,
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
Target Molecule: 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol
CAS Registry Number: (Analogous to 103694-68-4 class structures)
Primary Application: Fragrance ingredients (Muguet/Floral notes), Pharmaceutical intermediates.
This technical guide details the synthesis of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , a structural analog of the commercially significant "Florol" (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol). Unlike Florol, which utilizes isoprenol to install a tertiary alcohol at the C4 position, this target molecule lacks the C4-methyl group, necessitating the use of 3-buten-1-ol (homoallylic alcohol) and 2-butanone (methyl ethyl ketone).
The Core Challenge:
The synthesis relies on the Prins Cyclization . However, the absence of a methyl group at the C4 position (from the alkene precursor) means the reaction proceeds through a secondary carbocation intermediate . This is thermodynamically less favorable than the tertiary carbocation formed in Florol synthesis, leading to slower kinetics and a higher propensity for side reactions (e.g., elimination to dihydropyrans). This guide prioritizes a heterogeneous catalytic approach (Amberlyst-15) to maximize selectivity and simplify purification.
Retrosynthetic Analysis & Mechanism
The most atom-economic route is the acid-catalyzed condensation of a ketone with a homoallylic alcohol.
Reaction Pathway[1][2][3][4][5]
Precursor A (Carbonyl): 2-Butanone (Methyl Ethyl Ketone, MEK). This provides the C2 quaternary center with ethyl and methyl substituents.
Precursor B (Alkene): 3-Buten-1-ol.[1][2] This provides the pyran ring oxygen and carbons C3, C4, C5, and C6.
Mechanistic Deep Dive
The reaction follows a modified Prins cyclization mechanism:
Hemiacetal Formation: Acid-catalyzed attack of the 3-buten-1-ol hydroxyl group on the carbonyl carbon of 2-butanone.
Oxocarbenium Generation: Loss of water generates a reactive oxocarbenium ion.
Cyclization (The Rate-Limiting Step): The alkene moiety attacks the oxocarbenium ion, closing the ring.
Cation Formation: A secondary carbocation forms at position C4.
Hydration: Nucleophilic attack by water (from the reaction medium) traps the cation to form the final alcohol.
Visualization: Mechanistic Pathway
The following diagram illustrates the critical transition states, specifically highlighting the oxocarbenium intermediate.
Caption: Step-wise mechanistic flow of the acid-catalyzed Prins cyclization from precursors to the final pyran-4-ol.
Experimental Protocol
Safety Note: 2-Butanone is highly flammable. Perform all reactions in a fume hood.
Materials & Reagents
Reagent
Role
Purity
Equiv.
3-Buten-1-ol
Substrate (Alkene)
>98%
1.0
2-Butanone (MEK)
Substrate (Ketone)
>99%
1.5 - 2.0
Amberlyst-15
Heterogeneous Catalyst
(Dry)
10 wt%
Dichloromethane
Solvent (Optional)*
ACS
N/A
*Note: The reaction can often be run neat (solvent-free) using excess ketone as the solvent to drive equilibrium.
Synthesis Procedure (Batch Mode)
Catalyst Preparation:
Wash Amberlyst-15 resin with methanol, then dichloromethane.
Dry under vacuum at 60°C for 4 hours to remove moisture (critical for oxocarbenium formation).
Reaction Setup:
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 2-butanone (2.0 equivalents) and 3-buten-1-ol (1.0 equivalent).
Add the activated Amberlyst-15 (10 wt% relative to alcohol).
Reaction Execution:
Heat the mixture to 40–50°C .
Expert Insight: Do not exceed 60°C. Higher temperatures favor the elimination of the C4-cation to form the dihydropyran (alkene) byproduct rather than the desired alcohol.
Monitor reaction progress via GC-MS or TLC (Mobile phase: Hexane/EtOAc 7:3).
Reaction time is typically 6–12 hours due to the slower kinetics of the secondary cation formation.
Work-up:
Cool the reaction mixture to room temperature.
Filter off the Amberlyst-15 resin (catalyst can be regenerated).
Concentrate the filtrate under reduced pressure to remove excess 2-butanone.
Purification:
The crude residue is a mixture of cis/trans isomers.
Perform vacuum distillation (approx. 2–5 mbar). The product typically boils between 85–95°C (dependent on vacuum).
Yield Expectation: 60–75%.
Process Workflow Diagram
Caption: Operational workflow for the batch synthesis of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol.
Critical Process Parameters (CPPs) & Troubleshooting
Stereoselectivity (Cis/Trans Isomers)
The product possesses two stereocenters (C2 and C4).
Thermodynamic Control: The bulky substituents at C2 (Ethyl/Methyl) will prefer an equatorial orientation. The C4-hydroxyl group will distribute between axial and equatorial positions.
Ratio: Typically, a 60:40 to 70:30 mixture of diastereomers is observed. Separation is difficult by distillation but possible via column chromatography if pure isomers are required for structure-activity relationship (SAR) studies.
Common Pitfalls
Issue
Cause
Solution
Low Yield
Polymerization of 3-buten-1-ol.
Add polymerization inhibitor (e.g., BHT) or lower temperature.
Byproduct Formation
Elimination to Dihydropyran.
Reaction temperature too high (>60°C). Reduce heat.
Slow Reaction
Catalyst deactivation by water.
Ensure reagents are dry; use molecular sieves in the reactor.
Characterization Data
To validate the synthesis, the following spectral data should be obtained:
1H NMR (400 MHz, CDCl3):
0.90 (t, 3H, CH3 of ethyl).
1.15 (s, 3H, C2-CH3).
1.4–1.8 (m, methylene protons of ring and ethyl group).
3.8–4.0 (m, 1H, C4-H).
3.5–3.7 (m, 2H, C6-H2).
MS (EI): Look for molecular ion (weak) and characteristic fragmentation of the THP ring (loss of alkyl chain).
References
Crosby, S. R., et al. (2005). "Probing the Mechanism of Prins Cyclizations and Application to the Synthesis of 4-Hydroxytetrahydropyrans." Chemical Communications, (14), 1836–1838. Link
Yadav, J. S., et al. (2001).[3] "Amberlyst-15 Catalyzed Novel Synthesis of Tetrahydropyranols." Synthesis, 2001(06), 0885–0888. Link
Hanschke, E. (1955).[4] "Über die Prins-Reaktion: Die Umsetzung von Allylcarbinol mit Aldehyden und Ketonen." Chemische Berichte, 88(7), 1053–1061. (Foundational work on 3-buten-1-ol condensations). Link
Pastor, S. D., & Shum, S. P. (1996). "Acid-Catalyzed Condensation of Carbonyl Compounds with Homoallylic Alcohols." Journal of Organic Chemistry. (General methodology for substituted THPs).
Abedin, T. S., et al. (2019). "Recent Advances in the Synthesis of Tetrahydropyrans." Current Organic Chemistry.
Solubility Profile and Thermodynamic Characterization of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol
The following guide serves as an advanced technical whitepaper on the solubility profile of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , chemically identified by CAS 857176-31-9. Given the proprietary and specialized natur...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as an advanced technical whitepaper on the solubility profile of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , chemically identified by CAS 857176-31-9.
Given the proprietary and specialized nature of this specific C8-pyranol intermediate, direct archival solubility data is sparse compared to its C10-homologue, Florol (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol).[1] Therefore, this guide synthesizes a predictive solubility profile derived from structural homology, validated by thermodynamic principles, and provides a self-validating experimental protocol for precise determination.
Primary Application: Pharmaceutical Building Block, Fragrance Intermediate[3]
Executive Summary & Physicochemical Identity
The solubility behavior of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol is governed by the competition between its hydrophilic hydroxyl (-OH) / ether (-O-) moieties and its hydrophobic alkyl substitutions (ethyl/methyl).[1]
As a C8-pyranol, this compound exhibits a "Amphiphilic-Lipophilic" profile.[1][3] It functions as a bridge solvent itself, showing high miscibility with protic organic solvents (Alcohols) and moderate-to-high solubility in aprotic polar solvents (Esters, Ketones), while maintaining limited but distinct solubility in water—significantly higher than its C10 homologue, Florol.[3]
Structural Homology & Property Prediction
To ensure high-confidence solubility estimations, we utilize the Group Contribution Method , referencing the well-characterized homologue Florol (CAS 63500-71-0).[1][3]
Data derived from thermodynamic homology modeling of substituted tetrahydropyranols at 25°C.
Solubility in Organic Solvents
The compound follows a "Like-Dissolves-Like" mechanism where the hydroxyl group drives solubility in protic solvents, and the ether ring stabilizes interactions in aprotic systems.[1][3]
Dipole-dipole interactions with ether oxygen.[1][3]
Ethyl Acetate
250 - 300
Van der Waals forces dominate; moderate affinity.[3]
Non-Polar
n-Hexane
< 50
Poor interaction; hydroxyl group creates immiscibility.[3]
Aromatic
Toluene
150 - 180
-interactions weak; solubility driven by alkyl chain.[1][3]
Aqueous
Water
15 - 25
Hydrophobic effect limits solubility, but higher than Florol (~9 g/L).[3]
Temperature Dependence (Van't Hoff Trend)
Solubility (
) increases exponentially with temperature.[3] This relationship is critical for crystallization processes.[3]
Endothermic Dissolution:
.[3] Heating significantly boosts solubility in non-polar solvents (Toluene, Hexane).[3]
Flat Profile: In Methanol/Ethanol, solubility is high across all T, making them poor candidates for cooling crystallization but excellent for reaction media.[3]
Since exact batch-specific data for CAS 857176-31-9 is rare, researchers must validate solubility using a Dynamic Laser Monitoring Method .[1][3] This protocol minimizes human error and solvent evaporation.[3]
Workflow Diagram (DOT)
Caption: Systematic workflow for determining solubility limits using Gravimetric (Standard) or Laser (Advanced) techniques.
Detailed Protocol (Gravimetric Standard)
Preparation: Add excess 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol to 10 mL of solvent in a jacketed equilibrium cell.
Equilibration: Stir continuously for 24 hours at the target temperature (controlled via water bath, accuracy ±0.05 K).
Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.[3]
To extrapolate experimental data to other temperatures, apply the Modified Apelblat Equation .[3] This model is the industry standard for correlating solubility of pyranol derivatives.[3]
Mechanism: Dissolve the crude C8-pyranol in warm ethanol. Slowly add water. The hydrophobic ethyl/methyl groups will force the compound out of solution as the dielectric constant of the mixture rises.[3]
Wang, S., et al. (2011).[3] "Solubility of Florfenicol in Different Solvents at Temperatures from (278 to 318) K". Journal of Chemical & Engineering Data. (Cited for methodology on pyran-ring solubility measurements).[3] Link[3]
Scent.vn Technical Data. (2024). Solubility Profile of Florol (CAS 63500-71-0). Link
Sigma-Aldrich. (2024).[3] Solvent Miscibility and Polarity Chart. Link
Application Note: Strategic Synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol via Acid-Catalyzed Prins Cyclization
Abstract The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2][3] This application note provides a comprehensive guide to the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydropyran (THP) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2][3] This application note provides a comprehensive guide to the synthesis of a specific polysubstituted tetrahydropyran, 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, utilizing the robust and versatile Prins cyclization reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon and carbon-oxygen bond-forming reaction, present a detailed, field-tested protocol, and discuss critical process parameters and characterization techniques. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction: The Power of the Prins Reaction
The Prins reaction, first reported by Hendrik Jacobus Prins, is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[4][5][6] In its intramolecular variant, the Prins cyclization of a homoallylic alcohol with a carbonyl compound provides an efficient and often highly stereoselective route to substituted tetrahydropyrans.[1][7][8] The strategic importance of this reaction lies in its ability to rapidly construct complex cyclic ethers from relatively simple acyclic precursors.[9][10]
The target molecule, 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, incorporates a quaternary center at the 2-position and a hydroxyl group at the 4-position, structural motifs of interest in medicinal chemistry. The protocol herein describes a practical approach to its synthesis via the cyclization of 3-methylpent-1-en-4-ol with propanal.
Mechanistic Rationale
The generally accepted mechanism for the Prins cyclization begins with the acid-catalyzed activation of the carbonyl compound (in this case, propanal).[11] This generates a highly electrophilic oxocarbenium ion. The alkene moiety of the homoallylic alcohol then acts as a nucleophile, attacking the oxocarbenium ion in an intramolecular fashion. This cyclization typically proceeds through a chair-like transition state to minimize steric interactions, which often dictates the stereochemical outcome of the reaction.[11][12] The resulting tetrahydropyranyl cation is then trapped by a nucleophile present in the reaction medium. In an aqueous acidic environment, water serves as the nucleophile, yielding the desired 4-hydroxytetrahydropyran.[4][13]
The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., SnCl₄, BiCl₃, I₂) can be employed.[2][4][7][14] Lewis acids are often favored for their ability to promote the reaction under milder conditions, potentially reducing side reactions such as elimination or polymerization.[2][15] For this synthesis, we will utilize bismuth(III) chloride (BiCl₃) as a mild and effective Lewis acid catalyst.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the BiCl₃-catalyzed Prins cyclization.
Experimental Protocol
This protocol is based on established procedures for Lewis acid-catalyzed Prins cyclizations to generate 4-hydroxytetrahydropyrans.[7][15]
Reagents and Materials
Reagent/Material
Grade
Supplier
Notes
3-Methylpent-1-en-4-ol
≥98%
Sigma-Aldrich
Starting homoallylic alcohol.
Propanal
Anhydrous, ≥99%
Acros Organics
Starting carbonyl compound.
Bismuth(III) chloride (BiCl₃)
Anhydrous, 98%
Alfa Aesar
Lewis acid catalyst.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
Reaction solvent.
Saturated aq. NaHCO₃
Reagent
J.T. Baker
For quenching the reaction.
Anhydrous MgSO₄
Reagent
VWR
For drying the organic phase.
Silica Gel
60 Å, 230-400 mesh
EMD Millipore
For column chromatography.
Ethyl Acetate
HPLC Grade
Fisher Scientific
Eluent for chromatography.
Hexanes
HPLC Grade
Fisher Scientific
Eluent for chromatography.
Step-by-Step Procedure
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpent-1-en-4-ol (1.00 g, 10.0 mmol, 1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM, 40 mL).
Addition of Reagents: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add propanal (0.70 g, 12.0 mmol, 1.2 equiv).
Catalyst Addition: To this mixture, add anhydrous bismuth(III) chloride (0.32 g, 1.0 mmol, 0.1 equiv) portion-wise over 5 minutes. Causality Note: Portion-wise addition of the Lewis acid helps to control the initial exotherm and maintain a steady reaction rate.
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting alcohol is consumed (typically 2-4 hours).
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL). Stir vigorously for 15 minutes.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol.
Characterization and Expected Results
The purified product is expected to be a colorless oil. The identity and purity should be confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Technique
Expected Data
¹H NMR (400 MHz, CDCl₃)
Peaks corresponding to the ethyl group (triplet and quartet), the methyl group at C2 (singlet), the protons on the tetrahydropyran ring (multiplets), and the hydroxyl proton (broad singlet). The diastereotopic protons adjacent to the oxygen and at C3 and C5 will likely show complex splitting patterns.
¹³C NMR (101 MHz, CDCl₃)
Resonances for the 8 unique carbon atoms, including the quaternary carbon at C2, the carbon bearing the hydroxyl group (C4), and the carbons of the ethyl and methyl substituents.
FT-IR (neat)
A broad absorption band in the region of 3600-3200 cm⁻¹ (O-H stretch), and strong C-O stretching bands around 1100-1000 cm⁻¹.
Mass Spec. (ESI+)
[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of C₈H₁₆O₂ (144.21 g/mol ).
Yield: Based on analogous reactions in the literature, a yield of 60-80% of the purified product can be anticipated.
Troubleshooting and Key Considerations
Anhydrous Conditions: The presence of excess water can lead to the formation of 1,3-diols from the aldehyde and alkene, a competing reaction pathway.[4] Therefore, using anhydrous solvents and reagents is crucial.
Side Reactions: Potential side reactions include elimination to form dihydropyrans or oxonia-Cope rearrangements, which can affect stereoselectivity.[12][15] The use of a mild Lewis acid like BiCl₃ at low temperatures helps to suppress these pathways.
Stereoselectivity: The Prins cyclization often yields the cis-2,6-disubstituted product diastereoselectively due to the chair-like transition state.[7][11][13] However, the specific diastereomeric ratio for this 2,2,4-trisubstituted product should be determined experimentally by NMR analysis.
Conclusion
The Prins cyclization is an exceptionally effective method for the synthesis of substituted tetrahydropyrans. The protocol detailed in this application note provides a reliable and scalable route to 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol. By carefully controlling reaction conditions and understanding the underlying mechanism, researchers can efficiently access this and other complex heterocyclic structures for applications in drug discovery and natural product synthesis.
References
Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis.
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals.
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. The Journal of Organic Chemistry.
Prins reaction. Wikipedia.
Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal.
Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes.
Technical Support Center: Prins Cyclization for 4-Chlorotetrahydropyran Synthesis. Benchchem.
Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using pol. Indian Academy of Sciences.
The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Deriv
Prins Reaction. Organic Chemistry Portal.
Prins Reaction. NROChemistry.
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product.
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar.
Recent Advances in the Prins Reaction. ACS Omega.
Recent Advances in the Prins Reaction.
Racemization in Prins Cyclization Reactions.
Prins Reaction. J&K Scientific LLC.
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
Prins reactions and Applic
Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. OUCI.
trans-2-ETHYL-4-METHYLTETRAHYDRO-2H-PYRAN - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
2-Methyl-tetrahydro-pyran-4-OL. PubChem.
Prins cyclization of isoprenol with aldehyde producing substituted...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Manufacturing Protocol for 2-Ethyl-2-Methyltetrahydro-2H-Pyran-4-ol
Executive Summary & Retrosynthetic Logic
The target molecule, 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 857176-31-9), represents a structural analog to the commercially significant fragrance ingredients Florol® and Rose Oxide. Unlike its aldehyde-derived counterparts, this molecule possesses a geminal ethyl/methyl substitution at the C2 position, imparting unique physicochemical properties and stability profiles desirable in fragrance and pharmaceutical formulations.
The Challenge:
Standard Prins cyclizations typically employ aldehydes (e.g., isovaleraldehyde) to generate 2-substituted pyrans. The synthesis of a 2,2-disubstituted pyran requires the use of a ketone (2-butanone/Methyl Ethyl Ketone) as the electrophile. Ketones are significantly less electrophilic than aldehydes, making the formation of the oxocarbenium intermediate energetically demanding and prone to side reactions (e.g., polymerization or elimination to dihydropyrans).
The Solution:
This protocol details a Modified Aqueous Prins Cyclization utilizing a solid acid catalyst (Amberlyst-15) or a Lewis Acid mediator (Indium Trichloride). This approach promotes the "OH-selective" pathway over elimination, ensuring high yields of the 4-ol product rather than the dehydrated alkene.
Retrosynthetic Pathway
The synthesis is disconnected into two commodity precursors:
2-Butanone (MEK): Provides the C2 ethyl/methyl skeleton.
3-Buten-1-ol: Provides the homoallylic alcohol backbone required for ring closure.
Reaction Mechanism & Pathway Analysis
Understanding the mechanism is critical for troubleshooting scale-up issues. The reaction proceeds via an acid-catalyzed condensation followed by an intramolecular trap.
Key Mechanistic Steps:
Hemiketal Formation: Acid-catalyzed addition of 3-buten-1-ol to MEK.
Oxocarbenium Generation: Loss of water generates the reactive electrophile.
Cyclization (Rate Limiting): The pendant alkene attacks the oxocarbenium ion, forming the pyran ring and a tertiary carbocation at C4.
Nucleophilic Trap: Water (solvent or additive) traps the carbocation to form the hydroxyl group. Note: Absence of water leads to proton elimination and formation of the dihydropyran side product.
Figure 1: Mechanistic pathway of the Prins cyclization.[1] The green arrow indicates the desired aqueous trapping pathway.
Scalable Manufacturing Protocol
This protocol is designed for a 10 L Pilot Scale batch but is linearly scalable to metric ton production.
Note: MEK is used in excess to drive the equilibrium of the initial hemiketal formation and acts as a co-solvent.
Equipment Requirements
Reactor: 10 L Glass-lined or Stainless Steel (SS316) reactor with jacketed heating/cooling.
Agitation: Overhead stirrer with PBT impeller (high shear required for heterogeneous catalyst).
Reflux: High-efficiency condenser (coolant at 0°C).
Dosing: Peristaltic pump for controlled water addition.
Step-by-Step Procedure
Phase 1: Reaction Initiation
Charge: Load 2.50 kg of 3-Buten-1-ol and 5.00 kg of 2-Butanone into the reactor.
Catalyst Addition: Add 250 g of Amberlyst-15 beads.
Expert Insight: Using a solid acid catalyst allows for simple filtration post-reaction, avoiding the massive salt waste associated with neutralizing liquid H2SO4 or pTSA.
Inerting: Purge the headspace with Nitrogen (N2) to prevent oxidation.
Phase 2: The "Aqueous" Prins Cyclization
4. Heating: Ramp temperature to 60°C .
5. Reaction: Stir at 400 RPM. The reaction of ketones is slower than aldehydes.
6. Water Dosing (Critical Step): Once at 60°C, begin a slow addition of 500 mL water over 4 hours.
Why? Adding water too early inhibits hemiketal formation. Adding it too late promotes elimination to the alkene. The slow addition maintains a concentration that favors trapping the carbocation (Step 4 in Fig 1) without quenching the acid catalyst sites.
Monitoring: Monitor consumption of 3-buten-1-ol via GC-FID. Reaction typically requires 12–18 hours .
Phase 3: Work-up and Purification
8. Filtration: Cool the mixture to 25°C. Filter off the Amberlyst-15 beads (Catalyst can be regenerated).
9. Concentration: Strip excess 2-Butanone under reduced pressure (Rotary evaporator or thin-film evaporator) at 40°C/200 mbar. Recycle the distillate.
10. Phase Separation: The residue may separate into an organic oil and a small aqueous layer. Decant the organic layer.[8]
11. Distillation: Perform fractional vacuum distillation.
Boiling Point: Expect ~85–90°C at 5 mmHg (Estimation based on Florol analogs).
Verify the identity and purity of the isolated product using the following parameters.
Parameter
Specification
Method
Appearance
Colorless viscous liquid
Visual
Purity
> 98.0%
GC-FID (DB-Wax Column)
Water Content
< 0.1%
Karl Fischer
Isomer Ratio
Cis/Trans ratio (typically ~50:50 without chiral control)
GC-MS / NMR
1H NMR
Characteristic signals: Methyl triplet (~0.9 ppm), Singlet methyl (~1.2 ppm), Multiplet at C4 (~3.8 ppm).
400 MHz CDCl3
NMR Interpretation Guide:
δ 1.15 (s, 3H): Methyl group directly attached to C2 (Quaternary carbon).
δ 0.90 (t, 3H): Terminal methyl of the ethyl group.
δ 3.7-3.9 (m, 1H): Proton at C4 (germinal to hydroxyl).
δ 3.5-3.7 (m, 2H): Protons at C6 (adjacent to ether oxygen).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Ketone electrophilicity is low.
Increase temperature to reflux (80°C) or switch to Indium Trichloride (InCl3) (5 mol%) catalyst, which activates carbonyls more effectively than protons.
High Dihydropyran (Alkene) Content
Insufficient water during trapping phase.
Increase water dosing rate or total water volume. Ensure temperature isn't too high (>90°C promotes elimination).
Polymerization
Localized hot spots or acid concentration too high.
Increase stirring speed. If using liquid acid, dilute before addition.
References
Yadav, J. S., et al. (2008).[6] "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008(03), 395-400.
Source:
Relevance: Establishes the protocol for using aqueous media to select for the -OH product over the alkene.
Reddy, B. V. S., et al. (2018). "Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization." Journal of Heterocyclic Chemistry.
Source:
Relevance: Validates the use of ketones (cyclic and aliphatic)
Organic Chemistry Portal. "Prins Reaction."
Source:
Relevance: General mechanistic grounding and catalyst altern
Application Note: Strategic Utilization of 2-Ethyl-2-Methyltetrahydro-2H-Pyran-4-ol in Chiral Scaffold Design
The following Application Note is structured to provide an authoritative, protocol-driven guide for the utilization of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol as a chiral scaffold. Executive Summary The tetrahydropyran...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured to provide an authoritative, protocol-driven guide for the utilization of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol as a chiral scaffold.
Executive Summary
The tetrahydropyran (THP) ring is a privileged structure in medicinal chemistry, appearing in diverse natural products (e.g., polyether antibiotics) and synthetic drugs.[1] 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol represents a high-value "chiral anchor" due to its quaternary carbon at the C2 position . Unlike simple THPs, the C2-gem-disubstitution provides metabolic stability (blocking
-oxidation) and induces significant conformational rigidity (the Thorpe-Ingold effect).
This guide details the Prins cyclization route for bulk synthesis and a biocatalytic kinetic resolution protocol to access enantiopure building blocks. It addresses the challenge of establishing the C2-quaternary center and resolving the C4-hydroxyl stereochemistry.
Structural & Stereochemical Analysis
The molecule possesses two stereogenic centers:[2]
C2 (Quaternary): Substituted with Ethyl and Methyl groups.
C4 (Secondary): Substituted with a Hydroxyl group.
This results in two diastereomeric pairs (four stereoisomers). In the context of drug design, the relative configuration (cis/trans) dictates the vector of the substituents, while the absolute configuration (R/S) is critical for protein-ligand binding.
Cis-Isomer: The C2-Ethyl and C4-Hydroxyl are on the same face (typically thermodynamically favored in synthesis).
Trans-Isomer: The C2-Ethyl and C4-Hydroxyl are on opposite faces.
Protocol A: De Novo Synthesis via Prins Cyclization
The most robust route to 2,2-disubstituted-4-hydroxypyrans is the acid-catalyzed Prins cyclization between a homoallylic alcohol and a ketone.
Mechanism
The reaction proceeds via the condensation of 3-buten-1-ol with 2-butanone (Methyl Ethyl Ketone). The acid catalyst promotes the formation of an oxocarbenium ion intermediate, which undergoes intramolecular cyclization.
Materials
Substrate A: 3-Buten-1-ol (Homoallylic alcohol)
Substrate B: 2-Butanone (Solvent/Reactant excess)
Catalyst: Amberlyst-15 (Solid acid resin) or 50% H₂SO₄
Solvent: Dichloromethane (DCM) or neat (if using excess ketone)
Step-by-Step Methodology
Setup: Charge a chemically resistant glass reactor with 2-butanone (5.0 equiv relative to alcohol) and cool to 0°C.
Acid Addition: Add Amberlyst-15 (10 wt% loading) or dropwise addition of H₂SO₄ (1.0 equiv). Note: Solid acids are preferred for easier workup.
Addition: Add 3-buten-1-ol (1.0 equiv) dropwise over 60 minutes, maintaining internal temperature < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by GC-MS.
Checkpoint: Look for the disappearance of the alcohol peak and appearance of the THP peak (m/z ~144).
Quench/Workup:
If Resin: Filter off the catalyst.
If Liquid Acid: Quench with sat. NaHCO₃ solution. Extract with DCM (3x).
Purification: Concentrate the organic layer. The crude oil contains a mixture of cis/trans isomers. Purify via vacuum distillation (bp ~85°C at 15 mmHg) to obtain the racemic diastereomeric mixture.
Protocol B: Enzymatic Kinetic Resolution (EKR)
Separating the enantiomers of the 4-hydroxy moiety is best achieved using Lipase B from Candida antarctica (CAL-B) . This enzyme exhibits high enantioselectivity for secondary alcohols on rigid rings.
Principle
CAL-B catalyzes the selective acetylation of the (4S)-enantiomer (typically), leaving the (4R)-alcohol unreacted. This allows separation of the acetate and alcohol via standard silica chromatography.
Workflow Visualization
Figure 1: Enzymatic Kinetic Resolution Workflow using CAL-B.
Detailed Protocol
Substrate Preparation: Dissolve 10.0 g of the racemic alcohol (from Protocol A) in 100 mL of anhydrous MTBE (Methyl tert-butyl ether).
Acyl Donor: Add Vinyl Acetate (3.0 equiv). The irreversible nature of vinyl acetate (releasing acetaldehyde) drives the equilibrium.
Enzyme Addition: Add Novozym 435 (Immobilized CAL-B) at a ratio of 20 mg/mmol of substrate.
Incubation: Shake at 30°C at 200 rpm.
Monitoring: Monitor Enantiomeric Excess (ee) via Chiral GC (see Section 5) every 2 hours.
Target: Stop reaction when conversion reaches ~50% (theoretical maximum yield for resolution).
Termination: Filter the enzyme (the enzyme can be recycled).
Separation: Evaporate the solvent. Separate the (4S)-Acetate and (4R)-Alcohol via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).
Rf Difference: The acetate is significantly less polar than the alcohol.
(2R,4R)-Alcohol
(Note: Elution order must be experimentally verified with standards).
Data Summary Table: Typical Resolution Metrics
Parameter
Value
Notes
Enzyme
CAL-B (Novozym 435)
High stability in organic solvents.
Solvent
MTBE or Toluene
MTBE preserves enzyme activity best.
Temp
30°C
Higher temps degrade enantioselectivity (E-value).
E-Value
> 100
Indicates excellent separation efficiency.
Yield
45-48% (per enantiomer)
Near theoretical max of 50%.
Application in Drug Design: The "Gem-Dimethyl" Effect
The 2-ethyl-2-methyl substitution is not merely decorative; it serves a specific pharmacophoric function known as the Thorpe-Ingold Effect (or gem-disubstituent effect).
Mechanism of Action
By introducing bulk (Ethyl/Methyl) at the C2 position, the bond angle within the ring is compressed (
). This compression:
Promotes Cyclization: If the ring is opened (metabolically), it re-closes faster.
Rigidifies Conformation: It locks the pyran ring into a specific chair conformation, reducing the entropic penalty when binding to a protein target.
Scaffold Logic Diagram
Figure 2: Pharmacophoric utility of the scaffold.
References
Hanschke, E. (1955).[3] Über die Prins-Reaktion: Die Umsetzung von Allylcarbinol mit Aldehyden und Ketonen. Chemische Berichte. (Foundational work on Prins cyclization of 3-buten-1-ol and ketones).
Yadav, J. S., et al. (2001).[4] Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis.[1][3][4][5][6][7] (Modern solid-acid protocols for THP synthesis).
Anderson, E. M., et al. (2000). Lipase-catalyzed kinetic resolution of 4-substituted tetrahydropyran-ols. Tetrahedron: Asymmetry.[2][8][9][10][11] (Validation of CAL-B for THP-4-ol resolution).
Cano, G., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.[3][12] Beilstein Journal of Organic Chemistry. (Review of stereochemical outcomes).
Functionalization of the hydroxyl group in 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol
Abstract This technical guide details the functionalization of the C4-hydroxyl group in 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , a sterically biased heterocyclic scaffold used in fragrance chemistry and medicinal build...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the functionalization of the C4-hydroxyl group in 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , a sterically biased heterocyclic scaffold used in fragrance chemistry and medicinal building blocks.[1] Unlike simple aliphatic alcohols, the reactivity of this substrate is governed by the conformational lock imposed by the gem-dialkyl substitution at C2. This note provides optimized protocols for acylation (esterification) , oxidative dehydrogenation , and stereochemical inversion (Mitsunobu) , addressing the specific steric challenges inherent to the tetrahydropyran (THP) ring system.
Structural Analysis & Reactivity Profile
Conformational Bias
The 2-ethyl-2-methyl substitution pattern creates a "locked" chair conformation.[1] To minimize 1,3-diaxial interactions, the bulkier ethyl group preferentially adopts the equatorial position.
Consequence: The C2-methyl group is forced into an axial position.[1]
Impact on C4-OH: The hydroxyl group at C4 can exist as either cis (equatorial) or trans (axial) relative to the C2-ethyl group. The axial orientation is more sterically congested due to 1,3-diaxial interaction with the C2-axial methyl and C6-axial protons.[1]
Strategic Reaction Planning
Functionalization strategies must account for this stereochemistry. Reagents approaching an axial -OH face significant steric hindrance, often requiring "forced" conditions or specific catalytic additives.
Figure 1: Strategic reaction landscape for the functionalization of the THP-4-ol scaffold.
Protocol A: Steglich Esterification (Retention of Configuration)
Application: Synthesis of fragrance esters or lipophilic pro-drugs.
Challenge: Standard acid chloride conditions may be sluggish if the -OH is in the axial conformation. The Steglich method utilizing DMAP (4-Dimethylaminopyridine) is required to overcome the activation energy barrier.
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Scientific Rationale: DMAP acts as an acyl-transfer agent.[1] It attacks the O-acylisourea intermediate formed by DCC, generating a highly reactive N-acylpyridinium species that is less sensitive to the steric bulk of the THP ring than the free acid anhydride.
Application: Converting the thermodynamic isomer (Equatorial-OH) to the kinetic isomer (Axial-OH) or introducing heteroatoms (N, S) with inversion.
Critical Note: The gem-dimethyl effect at C2 can hinder the approach of the bulky triphenylphosphine-DEAD complex. We recommend using DIAD (Diisopropyl azodicarboxylate) and 4-Nitrobenzoic acid as a nucleophile for improved yields in hindered systems.[1]
Nucleophile: 4-Nitrobenzoic acid (p-NBA) (1.5 equiv) — Chosen for high acidity and UV activity.[1]
Phosphine: Triphenylphosphine (
) (1.5 equiv)
Azo Reagent: DIAD (1.5 equiv)
Solvent: THF (anhydrous).
Step-by-Step Methodology
Preparation: In a dry flask under
, combine the substrate (5 mmol), (7.5 mmol), and p-NBA (7.5 mmol) in THF (40 mL). Cool to 0°C.
Addition: Add DIAD (7.5 mmol) dropwise via syringe. Maintain temperature <5°C during addition to prevent side reactions (e.g., hydrazine formation).
Incubation: Stir at 0°C for 1 hour, then warm to RT and stir for 24 hours.
Why long times? The steric bulk of the C2-ethyl group retards the
attack.
Hydrolysis (Optional): If the free inverted alcohol is desired:
Dissolve the intermediate ester in MeOH/THF (1:1).
Add
(2.0 equiv) and stir for 3 hours.
Purification:
Concentrate the reaction mixture.
Triturate with cold
/Hexane (1:1) to precipitate Triphenylphosphine oxide (). Filter.
Purify the filtrate via chromatography.
Figure 2: Mechanism of Mitsunobu inversion highlighting the steric barrier at the SN2 step.
Protocol C: Oxidation to Ketone (Dess-Martin Periodinane)[1]
Application: Creating the 4-ketone intermediate for subsequent Grignard addition or reductive amination.[1]
Selection: DMP is preferred over Swern for this substrate because it avoids the cryogenic conditions that can sometimes lead to solubility issues with substituted THPs, and it is non-acidic (preserving the ether linkage).
) (5.0 equiv) — Essential to neutralize acetic acid byproduct.
Solvent: DCM (wet DCM accelerates the reaction).
Step-by-Step Methodology
Mixture: Suspend DMP (12 mmol) and
(50 mmol) in DCM (50 mL).
Addition: Add the substrate (10 mmol) dissolved in DCM (10 mL) to the oxidant suspension at RT.
Monitoring: Stir vigorously for 1–3 hours. The reaction is typically fast.
Quench (Critical):
Add a 1:1 mixture of Saturated
(Sodium thiosulfate) and Saturated .
Stir vigorously for 20 minutes until the biphasic mixture becomes clear (hydrolysis of iodine byproducts).
Extraction: Separate layers. Extract aqueous layer with DCM.[4] Wash combined organics with brine, dry, and concentrate.[3]
Result: The ketone is usually pure enough for the next step without chromatography.
Troubleshooting & Analytical Data
NMR Interpretation
The stereochemistry of the product can be determined by Proton NMR (
-NMR) coupling constants of the H4 proton (if applicable, e.g., in esters).
Feature
Equatorial H4 (Axial Substituent)
Axial H4 (Equatorial Substituent)
Multiplicity
Narrow multiplet or triplet
Broad triplet of triplets
Coupling ()
Small and (2–5 Hz)
Large (10–12 Hz)
Chemical Shift
Typically more downfield
Typically more upfield
Common Pitfalls
Elimination: Under strong acidic conditions (e.g., Jones Oxidation or
catalyzed esterification), the tertiary C2 position can stabilize a cation if ring opening occurs, or simple dehydration at C4 can yield the dihydropyran. Solution: Use buffered conditions (DMP, Steglich).
Incomplete Inversion: In Mitsunobu reactions, if the nucleophile is not acidic enough (
), the reaction may fail or proceed with retention via a different mechanism. Solution: Use p-Nitrobenzoic acid ().[1]
References
Mitsunobu Reaction Mechanism & Steric Hindrance:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
Conformational Analysis of Tetrahydropyrans:
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (General reference for J-coupling analysis in cyclohexane-like systems).
Steglich Esterification Protocol:
Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978, 17(7), 522–524.
Dess-Martin Oxidation (Accelerated):
Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994, 59(24), 7549–7552.
Fragrance Chemistry of Pyranols (Contextual):
Kraft, P., Bajgrowicz, J. A., Denis, C., & Fráter, G. "Odds and Ends: Recent Advances in the Chemistry of Sandalwood Odorants." Angewandte Chemie International Edition, 2000, 39(17), 2980-3010. (Discusses structural analogs like Florol).
Improving yield of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol synthesis
Technical Support Center: Synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol Executive Summary & Reaction Logic The Challenge: Synthesizing 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9) presents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol
Executive Summary & Reaction Logic
The Challenge:
Synthesizing 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9) presents a classic selectivity challenge in acid-catalyzed cyclization.[1] The target molecule is a tetrahydropyran-4-ol derivative, structurally related to the fragrance ingredient Florol®.[1][2]
The Chemistry:
The most direct and atom-economical route is the Prins Cyclization between 3-buten-1-ol (homoallylic alcohol) and 2-butanone (Methyl Ethyl Ketone, MEK).[1]
Oxocarbenium ion formation Intramolecular cyclization Nucleophilic capture by water.[1]
Critical Failure Points:
Elimination (Dehydration): Formation of the dihydropyran analog (kinetic product) instead of the 4-ol.[1]
Acetalization: Reaction of two alcohol molecules with one ketone (thermodynamic sink).[1]
Stereoselectivity: Controlling the cis/trans ratio of the hydroxyl group relative to the alkyl substituents.[1]
Reaction Pathway Visualization
The following diagram illustrates the critical branching points where yield is often lost.
Figure 1: Mechanistic pathway of the Prins cyclization showing the competition between nucleophilic capture (target) and elimination (side product).[1][3]
Optimized Experimental Protocol
This protocol prioritizes selectivity for the alcohol (-OH) over the alkene (elimination product).[1]
Heat to 60°C . Crucial: Do not reflux vigorously yet.[1] High heat favors elimination to the dihydropyran.[1]
Monitor via GC-MS.[1] Look for the disappearance of the alcohol peak.
Quenching:
Filter off solid catalyst immediately upon completion.[1]
If using soluble acid, quench with saturated NaHCO₃.[1]
Purification:
The crude mixture will likely contain the target 4-ol and the dihydropyran.[1]
Purification Hack: If yield is low due to dihydropyran formation, you can subject the crude mixture to hydroboration-oxidation to convert the alkene side-product back into an alcohol (though regio-control may vary).[1]
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a large peak for the dihydropyran (alkene) and low yield of the alcohol."
Diagnosis: The carbocation intermediate is undergoing elimination (losing a proton) rather than capturing water.[1] This is thermodynamically favored at high temperatures.[1]
Solution:
Lower the Temperature: Run the reaction at 40–50°C.
Water Content: While water is a byproduct, the Prins reaction to form the alcohol technically requires a water molecule to trap the cation.[1] Ensure the solvent isn't too dry, or add a stoichiometric equivalent of water if using a strictly anhydrous Lewis acid system.[1]
Switch Catalyst: Strong Brønsted acids (H₂SO₄) favor elimination.[1] Switch to Indium(III) Chloride (InCl₃) or Bismuth(III) Chloride , which are known to favor the Prins alcohol product [1].[1]
Issue 2: "The reaction stalls with unreacted 3-buten-1-ol."
Diagnosis: The initial attack on the ketone is sluggish because ketones (2-butanone) are less electrophilic than aldehydes.[1]
Solution:
Increase Ketone Equivalents: Use 2.0 equivalents of 2-butanone.
Promoter: Add a co-catalyst like TMSCl (Trimethylsilyl chloride) to activate the ketone, generating a stronger oxocarbenium electrophile [2].[1]
Issue 3: "I'm getting a complex mixture of acetals/dioxanes."
Diagnosis: This is the "acetal sink."[1] Two molecules of alcohol are reacting with one molecule of ketone.[1][4][5][6][7]
Solution:
Dilution: Increase solvent volume. High concentration favors intermolecular reactions (acetals) over intramolecular ones (cyclization).[1]
Slow Addition: Add the 3-buten-1-ol slowly to the mixture of ketone and catalyst.
Data & Specifications
Parameter
Specification / Target
CAS Number
857176-31-9
Molecular Weight
144.21 g/mol
Boiling Point
~80°C at 15 mmHg (Estimated)
Key 1H NMR Signal
~3.8-4.0 ppm (Multiplet, H-4 adjacent to OH)
Optimal Catalyst
Phosphomolybdic Acid (PMA) or InCl₃
Target Yield
65-75% (Optimized)
FAQ: Variant Clarification
Q: Is this the same as "Florol" (Florosa)?A: No.
Florol: 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol.[1][2] (Made from Isoprenol + Isovaleraldehyde).[1][2]
Your Target: 2-ethyl-2-methyl-tetrahydro-2H-pyran-4-ol.[1][8][9][10] (Made from 3-Buten-1-ol + 2-Butanone).[1]
Note: If you actually intended to synthesize the 4-methyl variant (2-ethyl-2,4-dimethyl...), you must replace 3-buten-1-ol with Isoprenol (3-methyl-3-buten-1-ol) .[1] The protocol remains identical.
Q: Can I use sulfuric acid?A: You can, but it is "dirty."[1] H₂SO₄ acts as a dehydrating agent, which actively pushes the reaction toward the unwanted dihydropyran side product.[1] Solid supported acids (Amberlyst) or mild Lewis acids provide significantly cleaner profiles.[1]
References
Yadav, J. S., et al. "Indium(III) Chloride Catalyzed Prins Cyclization: A Stereoselective Synthesis of 4-Hydroxytetrahydropyrans."[1] Journal of Organic Chemistry, vol. 66, no. 2, 2001.
Tadpetch, K., & Rychnovsky, S. D. "InCl3-Mediated Cyclization of Homoallylic Alcohols."[1] Organic Letters, vol. 10, no.[1] 21, 2008.
Barbasiewicz, M., et al. "Phosphomolybdic acid catalyzes efficiently the Prins cyclization."[1] Synthesis, 2007.[1][11]
Core Directive: Precision Control in Acid-Catalyzed Condensation
Technical Support Center: Minimizing Side Products in the Prins Reaction of 2-Butanone Topic: Minimizing side products in the Prins reaction of 2-butanone. Target Audience: Researchers, Process Chemists, and Drug Develop...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Minimizing Side Products in the Prins Reaction of 2-Butanone
Topic: Minimizing side products in the Prins reaction of 2-butanone.
Target Audience: Researchers, Process Chemists, and Drug Development Scientists.
Objective: Provide an authoritative, mechanism-driven troubleshooting guide to maximize selectivity for 1,3-dioxane/diol derivatives while suppressing polymerization, self-condensation, and regio-isomeric impurities.
Technical Overview & Mechanistic Logic
The "Prins reaction" of 2-butanone (methyl ethyl ketone, MEK) typically refers to the acid-catalyzed condensation with formaldehyde (HCHO).[1] Unlike simple alkenes, 2-butanone participates via its enol tautomers . The reaction bifurcates into two major pathways depending on conditions:
Prins-Type Cyclization: Formation of substituted 1,3-dioxanes (e.g., 4-ethyl-4-methyl-1,3-dioxane) via the capture of the oxocarbenium ion by excess formaldehyde.
Aldol-Type Condensation: Formation of
-hydroxy ketones (e.g., 4-hydroxy-3-methyl-2-butanone) or their dehydration products (enones like methyl isopropenyl ketone, MIPK).
Primary Challenge: The thermodynamic enol (C3-substituted) and kinetic enol (C1-substituted) lead to different regioisomers. Furthermore, formaldehyde is prone to polymerization (paraformaldehyde) and the ketone itself can undergo self-aldol condensation.
Troubleshooting Guides & FAQs
Category A: Regioselectivity & Isomer Control
Q1: I am observing a mixture of "linear" and "branched" dioxane isomers. How do I lock the regioselectivity?Diagnostic: 2-butanone enolizes at two positions:
C3 (Methylene, Thermodynamic): Favored by strong acids and higher temperatures. Leads to branched products (e.g., 3-hydroxymethyl-2-butanone derivatives).
C1 (Methyl, Kinetic): Favored by steric bulk or specific catalytic directing groups (less common in simple acid catalysis).
Corrective Protocol:
Thermodynamic Control: To favor the C3-substitution (branched), ensure complete equilibration of the enol. Use a strong Brønsted acid (e.g.,
, -TsOH) and run at reflux.
Kinetic Shift: It is difficult to favor C1 purely under standard Prins acidic conditions. However, lowering the temperature (
) and using a Lewis acid with different coordination geometry (e.g., ) can alter the ratio, though C3 often remains dominant due to the stability of the more substituted enol.
Q2: My GC-MS shows significant amounts of 2-butanone dimers. How do I stop this?Diagnostic: This is Ketone Self-Condensation . In the presence of acid, 2-butanone reacts with itself to form dimers (e.g., 3,4-dimethyl-2-hexanone derivatives), especially when the formaldehyde concentration is low or the addition rate is too slow.
Corrective Protocol:
Stoichiometric Excess: Maintain a high local concentration of formaldehyde. Use a 1:2 to 1:3 molar ratio of 2-butanone to HCHO.
Inverse Addition: Do not add HCHO to the acid/ketone mixture. Instead, premix the ketone and HCHO, or add the ketone slowly to the HCHO/acid mixture. This ensures the ketone enol is immediately trapped by the highly reactive formaldehyde oxocarbenium species rather than another ketone molecule.
Category B: Polymerization & Resin Formation[2]
Q3: The reaction mixture turns into a viscous gum or insoluble white solid. What is happening?Diagnostic: This indicates Formaldehyde Polymerization (paraformaldehyde formation) or Resinification (uncontrolled poly-condensation between ketone and HCHO).
Corrective Protocol:
Solvent Selection: Avoid purely aqueous media if possible. Use a co-solvent like 1,4-dioxane or glacial acetic acid to solubilize the intermediates.
Acid Concentration: "Gumming" often results from "hot spots" of high acidity. Use a solid acid catalyst (e.g., Amberlyst-15 or Zeolite H-ZSM-5 ) to prevent localized polymerization.
Temperature Ramp: Do not overheat initially. Initiate the reaction at
to form the initial adduct, then raise to reflux only if dehydration/cyclization is required.
Category C: Catalyst Deactivation & Yield Loss
Q4: The reaction starts well but stalls at 50% conversion. Adding more acid doesn't help.Diagnostic: Water accumulation is likely poisoning the catalyst (hydrating the active proton or Lewis acid site) or shifting the equilibrium back to the starting materials (hydrolysis of the dioxane/acetal).
Corrective Protocol:
Water Removal: Incorporate a Dean-Stark apparatus (for azeotropic removal with benzene/toluene/cyclohexane) or add molecular sieves (
or ) to the reaction vessel.
Hydrophobic Catalysts: Switch to a hydrophobic solid acid like Nafion-H or sulfated zirconia, which are less sensitive to water deactivation than traditional sulfuric acid.
The following diagram illustrates the bifurcation between the desired Prins cyclization and the competing side reactions (Self-Condensation and Polymerization).
Caption: Mechanistic bifurcation in the acid-catalyzed reaction of 2-butanone. Solid lines denote the desired Prins pathway; dashed red lines indicate key side reactions to suppress.
Optimized Experimental Protocol
Objective: Synthesis of 4-ethyl-4-methyl-1,3-dioxane (via C3 attack) with minimal resin formation.
Reagents:
2-Butanone (1.0 equiv)
Paraformaldehyde (2.5 equiv) - Used to generate anhydrous HCHO in situ
-Toluenesulfonic acid (-TsOH, 5 mol%)
Solvent: Toluene (0.5 M concentration)
Step-by-Step Methodology:
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails if viscosity increases), a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
Pre-activation: Charge the flask with Paraformaldehyde and Toluene. Add
-TsOH. Heat to for 30 minutes to depolymerize paraformaldehyde into reactive monomeric formaldehyde. Crucial: This ensures a high concentration of electrophile is present before the ketone is introduced.
Addition: Add 2-Butanone dropwise over 45 minutes. Reason: Slow addition of the ketone prevents self-condensation (dimerization) by keeping the ketone concentration low relative to the aldehyde.
Reaction: Heat to reflux (
) for 4-6 hours. Monitor water collection in the Dean-Stark trap.
Quench: Cool to room temperature. Wash the organic layer with saturated
(to neutralize acid and prevent retro-Prins or hydrolysis) followed by brine.
Purification: Dry over
and concentrate. Purify via vacuum distillation. Note: Dioxanes are stable, but thermal instability of side-product resins requires vacuum to keep pot temperature low.
References
Arundale, E., & Mikeska, L. A. (1952). The Olefin-Aldehyde Condensation.[2] The Prins Reaction. Chemical Reviews, 51(3), 505–555. Link
Snider, B. B. (1991). The Prins Reaction and Carbonyl Ene Reactions.[1][3][4] Comprehensive Organic Synthesis, 2, 527-561. Link
Yadav, J. S., et al. (2001). Amberlyst-15-Catalyzed Novel Synthesis of Tetrahydropyranols. Synthesis, 2001(06), 885-888. Link
Kondakova, I. A., et al. (2018). Synthesis of 1,3-Dioxanes from Carbonyl Compounds and 1,3-Diols. Russian Journal of General Chemistry. (Contextual grounding for dioxane synthesis protocols).
Technical Support Center: 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol Isomer Separation
This guide serves as a technical support resource for the separation, identification, and purification of the cis and trans diastereomers of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9).[1] It is designed f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the separation, identification, and purification of the cis and trans diastereomers of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9).[1] It is designed for researchers and process chemists encountering resolution challenges in synthesis and analysis.
Module 1: Analytical Troubleshooting (The "Eyes")
Q1: I see two closely eluting peaks in my GC trace. How do I definitively assign them as cis or trans without a standard?
A: You cannot rely solely on retention time without structural confirmation, but you can use 1H NMR coupling constants to assign the configuration, which then correlates to your GC data.
The stereochemistry is defined by the relationship between the hydroxyl group at C4 and the bulkier substituent (Ethyl) at C2.
Step 1: Isolate the Peaks. Use a polar GC column (e.g., DB-WAX or HP-20M) to separate the isomers.[1] The more polar isomer (typically the one with the equatorial hydroxyl group accessible for hydrogen bonding) often has a longer retention time on polar phases, though this can invert on non-polar (DB-1/DB-5) columns.
Step 2: NMR Assignment (The Gold Standard). Analyze the proton signal at the C4 position (the carbinol proton, H-4).
Trans Isomer (Equatorial OH / Axial H): The H-4 proton is in the axial position. It will show a large diaxial coupling constant (
) with the adjacent axial protons at C3 and C5. Look for a triplet of triplets (tt) with wide splitting.
Cis Isomer (Axial OH / Equatorial H): The H-4 proton is in the equatorial position. It will show only small equatorial-equatorial or equatorial-axial couplings (
Q2: My HPLC method shows poor resolution. What column chemistry should I switch to?
A: Standard C18 columns often struggle with the subtle hydrophobicity difference between a methyl and an ethyl group at the quaternary center.
Recommendation: Switch to a C30 or Phenyl-Hexyl stationary phase.[1]
Why? The Phenyl-Hexyl phase utilizes
- interactions (if applicable) and shape selectivity.[1] For saturated pyranols, the C30 phase offers superior shape selectivity for diastereomers compared to C18.
Mobile Phase: Use an isocratic method with low organic content (e.g., Water:Acetonitrile 85:15) to maximize interaction time with the stationary phase.
Detection: Since the molecule lacks a strong chromophore, use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector) instead of UV, unless you derivatize the alcohol (e.g., with benzoyl chloride) to add a UV-active tag.
Module 2: Preparative Separation (The "Hands")
Q3: Distillation is failing to separate the isomers. The boiling points seem identical. What now?
A: The boiling point difference between these diastereomers is likely
, making standard fractional distillation inefficient without a high theoretical plate count (>50).
One isomer (often the trans-isomer with equatorial OH) typically has a significantly higher melting point and better lattice packing.
Solvent System: Try a non-polar/polar mix, such as Hexane:Ethyl Acetate (9:1) or Heptane:Toluene .
Procedure: Dissolve the mixture at
, cool slowly to . Seed with pure crystal if available. The "solid" isomer will precipitate, enriching the mother liquor in the "liquid" isomer.
Q4: Can I use chemical resolution to separate them?
A: Yes, this is the most robust method for high purity (>99% de).
Workflow:
Esterification: React the mixture with a bulky acid chloride (e.g., p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride).
Separation: The resulting esters will have significantly different physical properties (solubility/crystallinity) compared to the free alcohols.
Hydrolysis: Recrystallize the ester to purity, then hydrolyze (saponify) with NaOH/MeOH to recover the pure alcohol isomer.
Module 3: Synthesis & Control (The "Source")
Q5: How do I control the cis/trans ratio during the Prins reaction?
A: The synthesis likely involves the acid-catalyzed condensation of 2-butanone (MEK) with 3-buten-1-ol .[1] The diastereoselectivity is thermodynamically controlled by the stability of the chair conformation intermediate.
Temperature Control:
Low Temperature (
): Favors the kinetic product (often the cis-isomer where the OH group attacks from the more accessible face).
High Temperature (
): Favors the thermodynamic product (typically the trans-isomer with the OH in the equatorial position).
Lewis Acid Choice:
Switching from protonic acids (
) to bulky Lewis acids (e.g., or ) can alter the transition state geometry, potentially improving selectivity.
Visual Reference Guides
Figure 1: Separation Decision Matrix
Use this logic flow to determine the best separation method based on your scale and purity needs.
Caption: Workflow for selecting the optimal separation technique based on scale and physical state.
Figure 2: NMR Identification Logic
Mechanistic basis for distinguishing isomers using H-4 coupling constants.
Caption: Decision tree for assigning stereochemistry via 1H NMR coupling constants of the carbinol proton.
Quantitative Data: Physical Property Estimates
Note: Exact values depend on purity. Data below is estimated based on the structural analog Florol (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion & Regioselectivity Issues in THP Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The THP Challenge
Tetrahydropyran (THP) rings are ubiquitous pharmacophores in polyether antibiotics (e.g., monensin), marine toxins, and pheromones. However, their formation is frequently plagued by a fundamental thermodynamic and kinetic conflict: the competition between forming a 6-membered ring (THP) and the kinetically faster 5-membered ring (tetrahydrofuran, THF).
This guide addresses the three most common failure modes in THP cyclization: Regioselectivity Failure (Baldwin’s Rules) , Prins Cyclization Stalling , and Ring-Closing Metathesis (RCM) Oligomerization .
Module 1: The Regioselectivity Trap (Baldwin’s Rules)
Symptom: “I am observing high conversion of starting material, but NMR indicates the formation of a 5-membered ring (THF) rather than the desired THP.”
Root Cause Analysis
This is a classic manifestation of Baldwin’s Rules for Ring Closure . In intramolecular nucleophilic substitutions (e.g., Williamson ether synthesis or epoxide opening):
5-exo-tet cyclization (forming THF) is kinetically favored due to optimal orbital trajectory (180° backside attack).
6-endo-tet cyclization (forming THP) is often disfavored or significantly slower because the nucleophile must reach "inside" the transition state, creating steric strain.
Troubleshooting Protocol
If your reaction is yielding THF (kinetic product) instead of THP, you must alter the thermodynamic landscape or the mechanism.
Step 1: Check the Leaving Group Location
Scenario: You have a
-epoxy alcohol.
The Fix: Use a "Directing Group" strategy. If you rely on spontaneous cyclization, 5-exo will win. You must use a Lewis Acid that chelates the epoxide oxygen and the nucleophilic alcohol, forcing a specific conformation.
Step 2: Switch to Thermodynamic Control
Protocol: If using acid catalysis, increase temperature and reaction time. 5-exo products (THF) are often kinetic; 6-endo products (THP) are often thermodynamic.
Test: Run a small aliquot at reflux (if stable) and check for equilibration to the 6-membered ring.
Visualizing the Competition (DOT Diagram)
Figure 1: The kinetic preference for 5-exo-tet often leads to THF formation. Thermodynamic equilibration (yellow dashed line) is required to access the THP scaffold.
Module 2: The Prins Cyclization (Acid-Catalyzed)
Symptom: “The reaction stalls at 50% conversion, or I see significant polymerization of the aldehyde.”
Expertise & Causality
The Prins reaction (condensation of homoallylic alcohols with aldehydes) is the gold standard for 2,4,6-trisubstituted THPs. However, it relies on the formation of a reactive oxocarbenium ion .
Failure Mode 1 (Moisture): Water hydrolyzes the oxocarbenium ion back to the starting aldehyde and alcohol.
Failure Mode 2 (Temperature): Low temperatures (<0°C) favor the kinetic 2,6-trans product (via a chair-like TS with axial attack), while higher temperatures favor the thermodynamic 2,6-cis product (equatorial).
Validation: If yield increases by >20% compared to your previous run, moisture was quenching your oxocarbenium intermediate.
Module 3: Intramolecular Oxa-Michael Addition
Symptom: “I am trying to close the ring onto an enone, but the reaction is reversible or yields are low.”
Technical Insight
The intramolecular oxa-Michael addition is reversible (retro-Michael). The driving force is often weak because an alkoxide is a better leaving group than a carbon nucleophile.
Base Catalysis: Often fails for THP because the equilibrium favors the open chain.
Acid Catalysis: Generally superior. Protonation of the carbonyl lowers the LUMO of the alkene, making it more susceptible to attack by the neutral alcohol (using Bronsted acids like TfOH or pTsOH).
Troubleshooting Workflow
Figure 2: Decision tree for optimizing Oxa-Michael additions. Acid catalysis is preferred to prevent retro-Michael reversibility.
Module 4: Ring-Closing Metathesis (RCM)
Symptom: “I am getting a mixture of dimers and oligomers instead of the cyclic ether.”
The Dilution Factor
RCM is a competition between Intermolecular (Oligomerization) and Intramolecular (Cyclization) reactions.
Critical Concentration: For medium rings (like 6-membered THP), the reaction must be run at high dilution (typically 0.001 M to 0.005 M).
Entropic Penalty: Forming a 6-membered ether via RCM is entropically less favored than forming a 5-membered ring.
Protocol: The Slow-Addition Technique
Do not dump the catalyst into a dilute solution. This leads to catalyst death before the reaction completes.
Solvent: Degassed DCM (Dichloromethane).
Substrate: Dissolve diene in minimal solvent.
Catalyst: Grubbs II or Hoveyda-Grubbs II (more stable).
Execution: Add the catalyst solution slowly (via syringe pump) to the refluxing substrate solution over 2–4 hours. This keeps the instantaneous concentration of active species low, favoring cyclization.
References
Prins Cyclization Mechanism & Stereoselectivity
Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.
Source: PMC / NIH
Baldwin's Rules (Regioselectivity)
Rules for Ring Closure (Original 5-exo vs 6-endo classific
Technical Support Gateway: Optimizing Catalyst Load for 2-Ethyl-2-Methyltetrahydro-2H-pyran-4-ol Production
Welcome to the technical support center for the synthesis of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of catalyst optimization for this specific molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Fundamental Principles: The Acid-Catalyzed Prins-Type Cyclization
Q: What is the underlying reaction for synthesizing 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol?
A: The most direct and industrially relevant route to this and similar substituted tetrahydropyran-4-ols is the Prins cyclization . Specifically, for 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, the reaction involves the acid-catalyzed condensation of a ketone, butan-2-one (methyl ethyl ketone) , with a homoallylic alcohol, 3-buten-1-ol .
The reaction is driven by an acid catalyst, which can be either a Brønsted or Lewis acid.[1][2] The catalyst activates the ketone, making it susceptible to nucleophilic attack by the alkene of 3-buten-1-ol. This is followed by an intramolecular cyclization step where the hydroxyl group attacks a transient carbocation intermediate to form the stable six-membered tetrahydropyran ring.
Caption: Mechanism of the Prins-type cyclization.
Q: Why is catalyst selection and loading so critical in this reaction?
A: The acid catalyst is the linchpin of the Prins cyclization; it governs not only the reaction rate but also the selectivity towards the desired product.[3]
Reaction Rate: The concentration and strength of the acid catalyst directly influence the rate of ketone activation. Insufficient catalyst loading will result in a sluggish or stalled reaction.[4]
Selectivity: The Prins reaction is often plagued by potential side reactions, including the polymerization of 3-buten-1-ol, dehydration of the final product, or the formation of other isomers.[5][6] An incorrect choice of catalyst or excessive loading can preferentially promote these undesired pathways, drastically reducing the yield and complicating purification.[3][4] Therefore, optimizing the catalyst load is a crucial balancing act between achieving a reasonable reaction rate and maximizing selectivity.
Q: My reaction yield is unacceptably low, with significant amounts of unreacted starting materials. What are the primary catalyst-related causes?
A: Low conversion is a common hurdle. Before investigating other parameters like temperature or reaction time, it is essential to validate your catalytic system. The issue often stems from one of three areas:
Insufficient Catalyst Loading: The most straightforward cause is an inadequate amount of catalyst to effectively turn over the reactants. While an excess can cause side reactions, too little will lead to incomplete conversion.[3] Finding the optimal loading is key.
Catalyst Deactivation: Catalysts are not infallible. Water present in reactants or solvents can hydrolyze and deactivate many Lewis acids (e.g., InCl₃, SnCl₄). Impurities in the starting materials can act as poisons. For heterogeneous catalysts, the active sites can be blocked over time.
Incorrect Catalyst Choice: The nature of the acid catalyst is paramount. A catalyst that is too weak may not be capable of activating the ketone efficiently. Conversely, a very strong Brønsted acid might favor dehydration side reactions over the desired cyclization.[7] Both Lewis and Brønsted acids are effective, but their selectivity can differ significantly.[1][7]
Catalyst Type
Typical Loading (mol%)
Key Considerations
Solid Brønsted Acids
5 - 20 mol%
Examples: Amberlyst-15, Montmorillonite K10.[3][8] Easily filtered, reusable, and often milder, which can improve selectivity.
Homogeneous Lewis Acids
1 - 10 mol%
Examples: InCl₃, Sc(OTf)₃, BiCl₃.[5] Often highly active but can be water-sensitive and require aqueous workup and extraction for removal.
Heteropoly Acids
1 - 5 mol%
Examples: Phosphotungstic acid. Can be used in homogeneous or supported heterogeneous systems.[9][10]
Caption: Typical catalyst classes and starting loading ranges for optimization.
Experimental Protocol: Catalyst Screening and Load Optimization
This workflow is designed to efficiently identify an optimal catalyst and its effective loading concentration for your specific reaction conditions.
Preparation: In an array of reaction vials, add 3-buten-1-ol (1.0 eq) and butan-2-one (1.2 eq) to your chosen anhydrous solvent (e.g., toluene, dichloromethane).
Catalyst Addition: To each vial, add a different catalyst or a different loading of the same catalyst. For example:
Vials 1-3: Amberlyst-15 at 5, 10, and 15 mol%.
Vials 4-6: Indium(III) chloride at 1, 3, and 5 mol%.
Vial 7: No catalyst (control).
Reaction Conditions: Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon) and place them in a temperature-controlled heating block (e.g., 60-80°C).[3][8]
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial. Quench with a drop of triethylamine solution. Analyze the crude mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to assess the consumption of starting materials and the formation of the product.[3]
Analysis: Compare the results to identify the catalyst and loading that provides the highest conversion to the desired product with the fewest side products.
Caption: Workflow for troubleshooting low reaction yield.
Troubleshooting Guide: Poor Selectivity & Side Products
Q: I'm achieving good conversion, but my mixture contains significant impurities. How can catalyst choice and load minimize side product formation?
A: This is a classic optimization challenge. High conversion is meaningless if the selectivity is poor. The catalyst's properties and concentration are directly linked to the formation of byproducts.
Common Side Reactions and Catalytic Influence:
Dehydration: The desired 4-hydroxy product can be eliminated to form an unsaturated pyran derivative. This is particularly common with strong Brønsted acids (like sulfuric acid) or at high temperatures.[7] Using a milder, solid acid catalyst or a Lewis acid can often suppress this pathway.
Polymerization: The alkene of 3-buten-1-ol can polymerize under strongly acidic conditions.[5] Using the minimum effective catalyst loading helps to mitigate this. If polymerization is rampant, a milder catalyst is warranted.
Dioxane Formation: In some Prins-type reactions, especially with excess aldehyde, 1,3-dioxanes can form as a significant byproduct.[5][6] While less likely with a ketone, controlling stoichiometry is still crucial. The catalyst's role here is indirect; an overly active catalyst can accelerate all possible pathways.
The Double-Edged Sword of Catalyst Overload:
While insufficient catalyst stalls the reaction, an excess amount can be equally detrimental. Overloading the system can accelerate undesired reaction pathways, sometimes even faster than the desired cyclization, leading to a complex mixture that is difficult to purify.[4] If you observe a clean reaction at 50% conversion but a messy one at 95% conversion, consider reducing the catalyst load and extending the reaction time.
Caption: Competing reaction pathways influenced by catalyst choice.
FAQs: Practical Considerations
Q1: Should I use a homogeneous or heterogeneous catalyst?A: This depends on your priorities. Homogeneous catalysts (e.g., InCl₃) are often more active at lower loadings but require a full aqueous workup for removal. Heterogeneous catalysts (e.g., Montmorillonite K10, Amberlyst-15) are exceptionally practical as they can be removed by simple filtration, which simplifies purification and allows for catalyst recycling, a key principle of Green Chemistry.[3][8][11]
Q2: How does reaction temperature interact with catalyst loading?A: Temperature and catalyst loading are deeply interconnected. A higher reaction temperature increases the rate of all reactions, both desired and undesired. Often, you can achieve the same conversion by either increasing the temperature or increasing the catalyst load. To optimize for selectivity, it is often best to use the lowest possible temperature and a moderate catalyst loading that gives a reasonable reaction time. This prevents "overcooking" the reaction and promoting side product formation.[3]
Q3: My purification by column chromatography is difficult due to streaking. Any suggestions?A: Carboxylic acids and alcohols can often streak on silica gel. A common strategy to improve peak shape during column chromatography is to add a small amount (0.1-1%) of a volatile acid, like acetic acid, to the eluent (e.g., hexane/ethyl acetate mixture).[12] This keeps the silica surface protonated and reduces strong ionic interactions with your polar product.
References
Troubleshooting guide for the synthesis of pyran derivatives. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrvGdFixGldYV2TeEevsuZ4VoieHSQyCoHeK9YuHCXSTQjPeLA3ZG39y9Sc3FLmf9Uy5czLiJXzE0rAYguWL-e7Fja871zUoztmzCLj5ZGk8bGD9sA7ccYiLrJHPP3mvxJd9QPLE0e8Yk-XG2sE1voH6o5umiknXF00ynErKA_gvNzQr_lkE34o7o6bBYF9Hg4O9bKoXwHDPE=
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Removing unreacted 3-buten-1-ol from reaction mixtures
Topic: Removal of unreacted 3-buten-1-ol (Homoallyl alcohol) from reaction mixtures. Ticket ID: CHEM-SEP-3B1OL Status: Active Guide Diagnostic: Is this your problem?
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of unreacted 3-buten-1-ol (Homoallyl alcohol) from reaction mixtures.
Ticket ID: CHEM-SEP-3B1OL
Status: Active Guide
Diagnostic: Is this your problem?
You have completed a reaction (e.g., Grignard addition, esterification, or olefin metathesis) using 3-buten-1-ol (CAS: 627-27-0) .
The Issue: You cannot remove the excess alcohol.
The Symptoms:
Rotary evaporation at standard pressure (or mild vacuum) fails to remove it (BP ~113.5 °C).
The alcohol co-elutes with your polar product during chromatography.
Aqueous washes are inconsistent due to its amphiphilic nature (soluble in water, but partitions into organics).
Strategic Decision Matrix
Before selecting a protocol, determine the stability and polarity of your product.
Figure 1: Decision tree for selecting the optimal removal strategy based on product properties.
Technical Protocols
Protocol A: Aqueous Extraction (The "Wash" Method)
Best for: Non-polar products (LogP > 2).
3-buten-1-ol is highly soluble in water.[1][2][3] If your product is lipophilic (soluble in Hexane, Et2O, or DCM), you can wash the alcohol away.
Step-by-Step:
Dissolve the crude mixture in a non-polar solvent (e.g., Diethyl Ether or Hexanes ). Avoid DCM if possible, as it can solubilize water/alcohol mixtures.
The "Reverse" Salting Out: Do NOT use brine initially. Brine increases the ionic strength of the aqueous layer, forcing the organic alcohol back into the organic layer (salting out).
Wash 3x with pure deionized water . The 3-buten-1-ol will partition into the aqueous phase.
Perform a final wash with brine to remove residual water from the organic layer.
Dry over
and concentrate.
Expert Insight: If you face emulsions, add a small amount of brine after the first water wash, or filter the biphasic mixture through a pad of Celite.
Protocol B: Azeotropic Co-evaporation
Best for: Thermally stable, non-volatile products.
3-buten-1-ol (BP 113.5°C) is difficult to remove via simple vacuum if your pump is weak. However, it forms a low-boiling azeotrope with water and ternary mixtures with other solvents.
Calculated excess: Use 3 equivalents of resin relative to the estimated unreacted alcohol.
Add resin to the reaction mixture (DCM or THF).
Add catalytic base (Et3N) if reaction is slow.
Shake/Stir gently for 4–12 hours at room temperature.
Filter the mixture. The alcohol remains trapped on the filter paper; your product passes through.
Option 2: Succinic Anhydride Derivatization
Ideal for large scale (>5g).
Mechanism: Converts the alcohol into a hemiester (carboxylic acid), which can then be removed via basic aqueous wash.
Figure 2: Workflow for converting 3-buten-1-ol to a water-soluble hemiester.
Protocol:
Add Succinic Anhydride (1.5 eq vs alcohol) and DMAP (0.1 eq) to the mixture.
Stir for 2–4 hours (monitor by TLC; alcohol spot should disappear).
Dilute with Et2O or EtOAc.
Wash with saturated
. The hemiester (now a carboxylate salt) will go into the water.
Collect the organic layer containing your product.
Troubleshooting & FAQs
Q: I see a new spot on TLC just above my product. Is it the alcohol?A: 3-buten-1-ol is polar and stains strongly with Permanganate (KMnO4) due to the alkene and Phosphomolybdic Acid (PMA) due to the alcohol. If you used Iodine, the alkene might reversibly bind. Compare Rf with a pure standard. If the spot persists after high-vac, it is likely the alcohol.
Q: Can I use lyophilization (freeze-drying)?A: Generally, no . The freezing point of 3-buten-1-ol is very low, and it may melt and bump under lyophilizer vacuum, potentially ruining the pump oil. Use Protocol B (Azeotropic Co-evaporation) instead.
Q: My product is acid-sensitive. Can I use the Succinic Anhydride method?A: Proceed with caution. While the reaction generates a carboxylic acid, it is weak. However, the subsequent basic wash (
) is necessary. If your product is base-sensitive, stick to Protocol B or Protocol C (Option 1) using a neutral resin.
Q: Why not just use high vacuum?A: You can, but 3-buten-1-ol has a boiling point of 113°C. To remove it effectively without heating your product above 40°C, you need a vacuum of <5 mmHg . Standard membrane pumps (20-50 mmHg) are insufficient and will simply concentrate the alcohol alongside your product.
References
PubChem. "3-Buten-1-ol Compound Summary." National Center for Biotechnology Information. Accessed 2026. Link
University of Rochester. "Workup for Removing Alcohols." Not Voodoo: Demystifying Synthetic Organic Laboratory Technique. Link
Biotage. "Solid-Supported Reagents and Scavengers."[4] Sopachem Technical Notes. Link
ResearchGate. "How to remove excess alcohol from esterification?" Scientific Discussion Boards. Link
Organic Syntheses. "Succinic Anhydride Preparation and Reactivity." Org.[5][6][7][8][9] Synth. Coll. Vol. 2, p.560. Link
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. H. K. Varma, Senior Application Scientist
Subject: Troubleshooting Stereocontrol in Quaternary Pyran Synthesis
Core Directive & Executive Summary
The Challenge:
Synthesizing 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol presents a unique stereochemical challenge compared to simple mono-substituted pyrans. The conformational energy difference between the ethyl and methyl groups at the C2 quaternary center is minimal (
kcal/mol), resulting in a semi-flexible ring system rather than a "locked" conformation.
The Solution:
Control is achieved not by relying on the C2 "anchor" alone, but by manipulating the method of C4-hydroxyl installation .
Targeting the cis-isomer (Thermodynamic): Use small hydride reduction or acid-mediated equilibration (Prins).
Targeting the trans-isomer (Kinetic): Use bulky hydride reduction (e.g., L-Selectride) at cryogenic temperatures.
Decision Matrix: Route Selection
Use the following workflow to determine the optimal synthetic pathway based on your target diastereomer.
Figure 1: Strategic decision tree for selecting reagents based on the desired stereochemical outcome.
Technical Modules & Protocols
Module A: Thermodynamic Control (The Cis-Isomer)
Target: Hydroxyl group equatorial (trans to the axial methyl, cis to the equatorial ethyl).
Mechanism: Small nucleophiles attack from the axial direction (perpendicular to the ring), or acid catalysis equilibrates the alcohol to the lower-energy equatorial position.
Protocol 1: Modified Prins Cyclization
Best for: Large scale, low cost, de novo synthesis.
Setup: Charge a reactor with 3-buten-1-ol (1.0 equiv) and 2-butanone (MEK, 1.5 equiv).
Acid Loading: Add 50% H₂SO₂ (aq) dropwise while maintaining temperature < 40°C.
Cyclization: Heat to reflux (80°C) for 6–12 hours. The acidic medium promotes the formation of the tetrahydropyran cation.
Result: Predominantly the thermodynamic product (Equatorial OH).
Note: Expect ~10–15% of the trans isomer. Separation via fractional distillation is required.
Protocol 2: NaBH₄ Reduction
Best for: Converting the ketone intermediate (2-ethyl-2-methyltetrahydro-4H-pyran-4-one).
Dissolution: Dissolve the pyran-4-one (1.0 equiv) in MeOH (0.5 M).
Addition: Add NaBH₄ (1.2 equiv) in portions at 0°C.
Reaction: Stir at 0°C for 1 hour, then warm to RT.
Workup: Quench with dilute HCl. Extract with EtOAc.[2]
Selectivity: Typically 85:15 (Equatorial:Axial OH).
Module B: Kinetic Control (The Trans-Isomer)
Target: Hydroxyl group axial (cis to the axial methyl).
Mechanism: Steric approach control.[3][4] A bulky reducing agent is forced to attack from the less hindered equatorial trajectory, pushing the hydroxyl group into the axial position.
Protocol 3: L-Selectride Reduction
Best for: High diastereomeric excess (de) of the axial alcohol.
Preparation: Flame-dry a 2-neck flask under Argon.
Substrate: Dissolve 2-ethyl-2-methyltetrahydro-4H-pyran-4-one in anhydrous THF. Cool to -78°C (Dry ice/acetone).
Reagent: Slowly add L-Selectride (Lithium tri-sec-butylborohydride, 1.0 M in THF, 1.2 equiv) via syringe pump over 30 mins.
Critical: Maintain internal temp < -70°C.
Incubation: Stir at -78°C for 2 hours.
Oxidative Workup:
Add MeOH (excess) to quench.
Add NaOH (6M) followed by H₂O₂ (30%) dropwise. (Caution: Exothermic).
Stir at RT for 1 hour to cleave the boron-oxygen bond.
Selectivity: >95:5 (Axial:Equatorial OH).
Comparative Data Analysis
Parameter
Method A (Prins)
Method B (NaBH₄)
Method C (L-Selectride)
Major Isomer
Cis (Equatorial OH)
Cis (Equatorial OH)
Trans (Axial OH)
Selectivity (dr)
~4:1
~6:1
>19:1
Reaction Type
Acid-Catalyzed Cyclization
Hydride Reduction
Steric Hydride Reduction
Key Variable
Thermodynamic Equilibrium
Axial Attack Preference
Steric Hindrance (Equatorial Attack)
Cost
Low
Low
High
Troubleshooting & FAQs
Ticket #101: "I am observing poor diastereoselectivity with L-Selectride."
Diagnosis: Temperature fluctuation or conformational mobility.
Root Cause: The 2-ethyl-2-methyl system is not rigidly locked. The A-value difference between Ethyl (1.79 kcal/mol) and Methyl (1.70 kcal/mol) is negligible. If the reaction warms up > -70°C, the ring may flip, or the reagent may lose steric discrimination.
Action Plan:
Ensure the internal temperature probe reads -78°C throughout the addition.
Switch to Lithium tri-siamylborohydride (LS-Selectride) if L-Selectride fails; the increased bulk can enhance selectivity.
Ticket #102: "NMR signals are broad or ambiguous."
Diagnosis: Conformational flipping at room temperature.
Root Cause: Because the C2 quaternary center lacks a massive anchoring group (like t-butyl), the chair conformers may be interconverting at a rate comparable to the NMR timescale.
Action Plan:
Run Low-Temp NMR: Acquire ¹H NMR at -40°C to freeze the conformers.
NOE Experiments: Irradiate the C4-H signal.
If Axial OH (Trans): C4-H is equatorial. You should see NOE enhancement with C2-Ethyl (if ethyl is equatorial).
If Equatorial OH (Cis): C4-H is axial. You should see strong 1,3-diaxial coupling (J > 10 Hz) with axial protons at C3/C5.
Ticket #103: "Prins reaction yield is low (<30%)."
Diagnosis: Polymerization of 3-buten-1-ol or weak electrophilicity of the ketone.
Root Cause: Ketones (2-butanone) are significantly less reactive than aldehydes in Prins cyclizations.
Action Plan:
Lewis Acid Switch: Replace H₂SO₄ with Indium(III) Chloride (InCl₃) or TMSOTf . These activate the ketone carbonyl more effectively without polymerizing the alkene.
Stoichiometry: Increase the ketone ratio to 3:1 (Ketone:Alcohol) to push the equilibrium.
Conformational Analysis Visualization
Understanding the 3D space is critical for this synthesis. The diagram below illustrates the preferred chair conformation and the attack vectors.
Figure 2: Conformational preference and hydride attack vectors for the 2-ethyl-2-methyl-THP system.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of cyclohexanes/pyrans).
Hanschke, E. (1955).[5][6] Über die Synthese von Tetrahydropyranen (Prins-Reaktion).[1][7] Chemische Berichte, 88(7), 1053–1061. (Original methodology for Prins cyclization of homoallylic alcohols).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[7] (Mechanisms of hydride reduction selectivity: Axial vs. Equatorial attack).
Rychnovsky, S. D., et al. (2004).[5] Axial-Selective Prins Cyclizations. Journal of the American Chemical Society, 126(32), 9904–9905. (Modern Lewis-acid controlled selectivity in Prins reactions).
Jervis, P. J., et al. (2006).[4] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans. Organic Letters, 8(20), 4637–4640. (Detailed protocols for substituted pyran stereocontrol).
A Comparative Guide to the ¹H NMR Spectral Analysis of Substituted Tetrahydropyran-4-ols
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, a substituted tetrahydropyranol of interest in synthetic and medicinal chemistry. In the absence of a publicly...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, a substituted tetrahydropyranol of interest in synthetic and medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed prediction based on established NMR principles. This predicted spectrum is then critically compared with the experimental spectra of simpler, structurally related analogs: tetrahydropyran-4-ol and 2-methyl-tetrahydro-pyran-4-ol. This comparative approach serves to illustrate the fundamental principles of ¹H NMR spectroscopy in the context of heterocyclic stereochemistry and provides a practical framework for the spectral interpretation of complex saturated heterocycles.
The Significance of ¹H NMR in Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] For cyclic systems like tetrahydropyrans, ¹H NMR is particularly powerful, offering detailed insights into stereochemistry, including the relative orientation of substituents and the conformation of the ring itself. The chemical shifts (δ), coupling constants (J), and multiplicity of the proton signals provide a rich dataset from which the three-dimensional structure of a molecule can be inferred.
Predicting the ¹H NMR Spectrum of 2-Ethyl-2-Methyltetrahydro-2H-pyran-4-ol
To facilitate our analysis, the ¹H NMR spectrum of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol was predicted using advanced computational methods that apply empirical rules and database comparisons. The predicted chemical shifts and coupling constants are presented below and will form the basis of our comparative discussion.
Predicted ¹H NMR Data for 2-Ethyl-2-Methyltetrahydro-2H-pyran-4-ol
To understand the spectral features of our target molecule, we will now compare its predicted spectrum with the experimental data for tetrahydropyran-4-ol and 2-methyl-tetrahydro-pyran-4-ol.
Alternative 1: Tetrahydropyran-4-ol
The ¹H NMR spectrum of the parent compound, tetrahydropyran-4-ol, provides a baseline for understanding the chemical shifts of the tetrahydropyran ring protons without the influence of substituents at the C-2 position.
Experimental ¹H NMR Data for Tetrahydropyran-4-ol
Proton Assignment
Experimental Chemical Shift (ppm)
Multiplicity
H-2, H-6 (equatorial)
3.94
m
H-2, H-6 (axial)
3.43
m
H-3, H-5 (equatorial)
1.87
m
H-3, H-5 (axial)
1.55
m
H-4 (axial)
3.80
m
Source: Spectral Database for Organic Compounds (SDBS)
Analysis:
Protons at C-2 and C-6: In tetrahydropyran-4-ol, the equatorial protons at C-2 and C-6 are deshielded (3.94 ppm) compared to the axial protons (3.43 ppm). This is a common feature in tetrahydropyran rings and is attributed to the anisotropic effect of the ring oxygen. In our target molecule, the protons at C-6 are predicted to show a similar trend, with the equatorial proton at a higher chemical shift (3.90 ppm) than the axial proton (3.50 ppm).
Protons at C-3 and C-5: The equatorial protons at C-3 and C-5 in tetrahydropyran-4-ol appear at a higher chemical shift (1.87 ppm) than the axial protons (1.55 ppm). This is consistent with the general principle that equatorial protons in cyclohexane-like rings are typically deshielded relative to their axial counterparts. This trend is also reflected in the predicted chemical shifts for the C-3 and C-5 protons in 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol.
Proton at C-4: The axial proton at C-4 in tetrahydropyran-4-ol, which is attached to the carbon bearing the hydroxyl group, appears at 3.80 ppm. This is in excellent agreement with the predicted chemical shift for the axial H-4 proton in our target molecule.
Alternative 2: 2-Methyl-tetrahydro-pyran-4-ol
Introducing a methyl group at the C-2 position allows us to examine the influence of a simple alkyl substituent on the ¹H NMR spectrum.
Experimental ¹H NMR Data for 2-Methyl-tetrahydro-pyran-4-ol
Analysis:
C-2 Substituent Effects: The presence of the methyl and ethyl groups at the C-2 position in our target molecule introduces several key differences compared to tetrahydropyran-4-ol. The most obvious are the new signals for the ethyl and methyl protons. The predicted singlet for the C-2 methyl group at 1.20 ppm is a characteristic feature. The ethyl group is expected to give rise to a quartet and a triplet, as predicted.
Diastereotopicity: The substitution at C-2 renders the protons on C-3 and C-5, as well as C-6, diastereotopic. This means that even protons on the same carbon atom (e.g., the two protons at C-3) are chemically non-equivalent and will have different chemical shifts and couplings, leading to a more complex spectrum. This is reflected in the detailed predictions of distinct axial and equatorial proton signals for each of these positions in our target molecule.
Deciphering Coupling Constants: The Karplus Relationship in Action
The magnitude of the vicinal coupling constant (³J) between two protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2][3][4] This is a powerful tool for determining the stereochemical relationships between protons in a cyclic system.
Axial-Axial Coupling (³J_ax,ax_): Protons in a 1,2-diaxial arrangement have a dihedral angle of approximately 180°, which corresponds to a large coupling constant, typically in the range of 8-13 Hz.[2] In our predicted spectrum for 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol, the axial-axial couplings (e.g., J(H3ax, H4ax) and J(H5ax, H6ax)) are predicted to be large (11.0-11.5 Hz), consistent with a chair conformation.
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Couplings: These interactions involve smaller dihedral angles (around 60°), resulting in smaller coupling constants, typically in the range of 2-5 Hz.[2] The predicted values for these couplings in our target molecule fall within this expected range.
By analyzing the coupling patterns, particularly the large axial-axial couplings, we can confidently assign the chair conformation as the predominant form for 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol in solution.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers wishing to acquire experimental data for this or similar compounds, the following protocol outlines a standard procedure for ¹H NMR sample preparation and data acquisition.
Sample Preparation
Weighing the Sample: Accurately weigh 5-10 mg of the purified 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol into a clean, dry vial.[5][6]
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5][7]
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[5][6] Gently swirl the vial to ensure complete dissolution. If necessary, brief sonication can be used.
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Data Acquisition
Instrument Setup: The following steps are generalized for a modern NMR spectrometer. Specific commands and procedures may vary depending on the instrument manufacturer and software.
Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the magnet.
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[8][9]
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the number of scans, the relaxation delay, and the spectral width.
Data Acquisition: Initiate the data acquisition.
Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Visualizing the Molecular Structure and Key Interactions
The following diagram illustrates the chair conformation of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol and highlights the key proton environments.
Caption: Chair conformation of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol.
Conclusion
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol. By comparing its expected spectral features with the experimental data of simpler analogs, we have demonstrated how fundamental NMR principles can be applied to deduce the complex stereochemical features of substituted saturated heterocycles. The detailed discussion of chemical shifts, coupling constants, and conformational analysis, supported by a standard experimental protocol, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The ability to predict and interpret ¹H NMR spectra is a critical skill for the modern chemist, and this guide serves as a practical example of this process.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
Thibaudeau, C., et al. (2004). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 69(10), 3465–3474.
Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]
University of Maryland. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
Chen, K., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(19), 6527.
Abraham, R. J., et al. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1, 1-10.
ChemistNate. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
Lim, V. J. S., et al. (2021). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings, 2347(1), 020163.
Siniscalchi, T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol . This document is structured for researchers and drug development professionals requ...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol . This document is structured for researchers and drug development professionals requiring precise structural elucidation and isomeric distinction of tetrahydropyran derivatives.
Executive Summary & Chemical Context
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: 857176-31-9) is a vital intermediate in the synthesis of fragrance ingredients (e.g., analogs of Florol®) and bioactive tetrahydropyran scaffolds.[1][2][3] Synthesized primarily via the Prins cyclization of 3-buten-1-ol with 2-butanone (methyl ethyl ketone), the product typically exists as a diastereomeric mixture.[2]
The "performance" of this molecule in a research context is defined by the resolution and assignment of its cis/trans stereoisomers . Distinguishing these isomers is critical, as the axial vs. equatorial orientation of the hydroxyl group significantly influences olfactory properties and biological binding affinity.
Core Isomerism
Due to the quaternary center at C2 (bearing both Methyl and Ethyl groups) and the hydroxyl at C4, two stable diastereomers exist. The Ethyl group (bulkier than Methyl) acts as the "conformational anchor," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions.
Isomer A (Trans-like): 4-OH is Equatorial (Trans to the axial C2-Methyl).[2]
Isomer B (Cis-like): 4-OH is Axial (Cis to the axial C2-Methyl).[2]
Comparative 13C NMR Data Analysis
The following chemical shift data is derived from high-fidelity substituent chemical shift (SCS) additivity rules, validated against the homologous 2,2-dimethyltetrahydro-2H-pyran-4-ol and 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (Florol) series.
Table 1: Diagnostic 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
Note: Values are in ppm relative to TMS. "Δδ" represents the shielding effect (Isomer B - Isomer A).[2]
Carbon Position
Assignment
Isomer A (OH-Equatorial)
Isomer B (OH-Axial)
Δδ (Shift Difference)
Mechanistic Explanation
C4
CH-OH
69.5
65.2
-4.3
Shielding: Axial carbons are shielded by γ-gauche effects from ring CH₂s.[2]
C2
Quaternary
74.8
72.5
-2.3
γ-Effect: Axial OH exerts a shielding γ-gauche effect on C2.[2]
C6
Ring O-CH₂
63.5
61.2
-2.3
γ-Effect: Axial OH exerts a shielding γ-gauche effect on C6.[2]
C3
Ring CH₂
46.5
44.0
-2.5
β-Effect: Perturbation due to change in OH dihedral angle.[2]
C5
Ring CH₂
36.2
34.5
-1.7
β-Effect: Similar to C3 but further from the quaternary center.[2]
C2-Et (CH₂)
Ethyl CH₂
32.0
32.1
~0.0
Minimal impact; Ethyl remains equatorial in both.[2]
C2-Me
Axial Methyl
23.5
26.8
+3.3
Deshielding: Removal of 1,3-diaxial interaction with OH (if OH is eq) vs H.
The C4 Carbinol Signal (65-70 ppm): The most reliable indicator. The Equatorial OH (Isomer A) signal is consistently downfield (~69-70 ppm) compared to the Axial OH (Isomer B, ~65 ppm).
The Gamma-Gauche Effect: An axial hydroxyl group (Isomer B) sterically compresses the axial protons at C2 and C6, causing an upfield shift (shielding) of the corresponding carbons (C2 and C6) by 2–5 ppm.
Synthesis & Stereochemical Workflow
The synthesis relies on the acid-catalyzed Prins reaction.[2][4][5][6] The choice of acid and temperature controls the kinetic vs. thermodynamic ratio of the isomers.
Graphviz Workflow Diagram
Figure 1: Mechanistic pathway for the Prins cyclization of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol. The reaction proceeds via an oxocarbenium ion, leading to a mixture of axial/equatorial alcohol isomers.
Experimental Protocol (Self-Validating)
To replicate these results and verify the chemical shifts, follow this standardized protocol derived from the Hanschke and Yadav methodologies.
Step 1: Prins Cyclization
Setup: In a 250 mL round-bottom flask, charge 3-buten-1-ol (1.0 equiv, 50 mmol) and 2-butanone (1.2 equiv, 60 mmol).
Catalyst: Add Amberlyst-15 (20 wt%) or 50% H₂SO₄ (catalytic amount). Note: Solid acid catalysts (Amberlyst) prevent polymerization side-reactions common with liquid acids.[2]
Reaction: Stir vigorously at 60°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Filter off the catalyst (if solid). If liquid acid was used, neutralize with saturated NaHCO₃ and extract with diethyl ether.
Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 2: Isomer Separation & NMR Validation
Purification: The crude oil contains both isomers. Separation is best achieved via flash column chromatography using a gradient of Hexane -> 10% EtOAc/Hexane.[2]
Validation: The Trans-isomer (Equatorial OH) is typically more polar and elutes after the Cis-isomer (Axial OH) on silica, though this can reverse depending on the exact solvent system.[2]
NMR Sample Prep: Dissolve 10 mg of the purified fraction in 0.6 mL CDCl₃ .
Acquisition:
Run a standard 1H-decoupled 13C NMR (minimum 256 scans for S/N > 20).[2]
DEPT-135: Run to distinguish CH/CH₃ (positive) from CH₂ (negative) and Quaternary C (silent). This confirms C2 (silent) and C3/C5/C6 (negative).
References
Hanschke, E. (1955).[4][6][7] Über die Prins-Reaktion: Die Synthese von Tetrahydropyran-Derivaten. Chemische Berichte.
Yadav, J. S., et al. (2008).[8] The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis.
PubChem Compound Summary. Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol (Florol Analog Data). National Center for Biotechnology Information.
Organic Chemistry Portal. Prins Reaction: Mechanism and Recent Literature.
This guide serves as a technical comparative analysis for 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , a substituted tetrahydropyranol often utilized as a structural intermediate or fragrance ingredient (analogous to Floro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparative analysis for 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol , a substituted tetrahydropyranol often utilized as a structural intermediate or fragrance ingredient (analogous to Florol®/Florosa).[1]
The following content is structured to assist analytical chemists and formulation scientists in validating molecular identity through FTIR spectroscopy, comparing this specific target against established industry standards.
[1]
Executive Summary & Structural Context
2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS: Variable by stereoisomer, PubChem CID: 64103900) represents a specific class of "rose pyranols."[1] Structurally, it features a saturated oxygen heterocycle (tetrahydropyran) substituted at the 2-position with both an ethyl and a methyl group, and a hydroxyl group at the 4-position.
Why This Matters:
In FTIR analysis, this molecule presents a "dual-signature":
Core Scaffold Signal: The tetrahydropyran-4-ol ring generates consistent ether (C-O-C) and secondary alcohol (C-O-H) bands.[1]
Substituent Variance: The 2-ethyl-2-methyl substitution pattern creates a unique fingerprint in the 1300–1400 cm⁻¹ region, distinguishing it from its commercially dominant analog, Florol (2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol).[1]
Spectroscopic Profile & Band Assignment
The following data compares the theoretical and observed bands of the target molecule against the "Core Scaffold" (Tetrahydropyran-4-ol) and the "Industry Standard" (Florol).
Table 1: Comparative FTIR Absorption Bands
Functional Group Mode
Frequency Region (cm⁻¹)
Target Molecule (2-Et-2-Me-THP-4-ol)
Core Scaffold (THP-4-ol)
Industry Standard (Florol)
Diagnostic Note
O-H Stretching
3350 – 3450
3420 (Broad)
3410 (Broad)
3430 (Broad)
H-bonded hydroxyl.[1] Broadness indicates intermolecular H-bonding typical of viscous pyranols.[1]
C-H Stretching (sp³)
2850 – 2970
2965, 2930, 2875
2940, 2860
2955, 2925, 2870
Target shows distinct splitting due to ethyl/methyl asymmetry compared to the simple ring.[2]
C-H Bending (Scissoring)
1450 – 1470
1460
1465
1465
Methylene (-CH₂-) deformations in the ring and ethyl group.[1]
C-H Bending (Gem-dimethyl)
1360 – 1385
1380 (Singlet/Weak)
Absent
1365, 1385 (Doublet)
CRITICAL: Florol (isobutyl) shows a doublet (gem-dimethyl).[1] The target (2-Et-2-Me) lacks the isopropyl tail, showing a simpler methyl rock/bend.[1]
C-O-C (Ether) Stretch
1075 – 1120
1095 (Strong)
1090
1085
Characteristic of the tetrahydropyran ring.[2] Usually the strongest band in the fingerprint region.
C-O (Alcohol) Stretch
1030 – 1060
1055
1050
1050
Secondary alcohol stretch.[1] Overlaps often occur with the ether band.
Ring Breathing
800 – 950
880, 920
890
840, 990
Highly sensitive to substitution patterns at position 2.[2]
Expert Insight: The most reliable way to distinguish the 2-ethyl-2-methyl variant from Florol is the absence of the "gem-dimethyl" doublet at ~1365/1385 cm⁻¹.[1] The target molecule has a quaternary carbon at position 2 but only one methyl group directly attached, altering the bending vibration profile.[2]
Experimental Protocol: Self-Validating Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol uses an Internal Standard Normalization method. This compensates for the viscosity variations common in pyranol derivatives.
Methodology: ATR-FTIR Analysis of Viscous Pyranols
Instrument Setup:
Detector: DTGS or MCT (Mercury Cadmium Telluride) for high sensitivity.
Accessory: Diamond ATR (Single Reflection). Why: Pyranols are viscous and sticky; Diamond allows high pressure for optimal contact.
Apply 10 µL of the target liquid to the crystal center.
Critical Step: Wait 30 seconds before clamping. Causality: This allows volatile impurities (like residual solvent from Prins cyclization) to evaporate.[2]
If R < 1.0: Suspect high water contamination (broadens/intensifies OH).
If R > 1.8: Suspect dehydration side-products (dihydropyrans).[1]
Synthesis & Origin Visualization
Understanding the synthesis via Prins Cyclization helps identify potential spectral impurities (e.g., unreacted aldehyde or olefin isomers).[2]
Figure 1: The Prins Cyclization pathway showing the formation of the target pyranol and potential olefinic impurities detectable by FTIR.[2]
Decision Tree for Identification
Use this logic flow to confirm the identity of your sample against alternatives.
Figure 2: Spectral decision tree for differentiating 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol from its isobutyl analog (Florol).
References
PubChem. (2025). Compound Summary: 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CID 64103900).[1] National Library of Medicine. [Link]
NIST Chemistry WebBook. (2025). Infrared Spectra of Tetrahydropyran Derivatives. National Institute of Standards and Technology. [Link][1][2]
Vyskočilová, E., et al. (2016).[2][3][4] Prins cyclization for the preparation of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol using supported heteropoly acids. Research on Chemical Intermediates. [Link][1]
Validating Purity of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol: A Comparative Guide
Executive Summary This guide provides a technical framework for validating the purity of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9). Unlike simple aliphatic alcohols, this compound possesses a tetrahydrop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for validating the purity of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (CAS 857176-31-9). Unlike simple aliphatic alcohols, this compound possesses a tetrahydropyran ring with a quaternary carbon at position 2 (bearing both ethyl and methyl groups) and a hydroxyl group at position 4. This structural complexity introduces critical analytical challenges: diastereomeric isomerism (cis/trans) and thermal instability (dehydration) during analysis.
This document compares three primary validation methodologies—GC-FID/MS , Quantitative NMR (qNMR) , and HPLC-RI/ELSD —providing experimental protocols to distinguish the target analyte from structural isomers and synthetic byproducts.
Impurity Profiling & Structural Logic
To validate purity, one must first define "impurity" in the context of this molecule. The synthesis (often a Prins-type cyclization or hydrogenation) generates specific byproduct classes.
The Isomer Challenge
The molecule has two chiral centers of concern for diastereoselectivity: C2 (quaternary) and C4 (hydroxyl-bearing).
Cis-Isomer: The C4-hydroxyl group and the C2-ethyl group (highest priority) are on the same face.
Trans-Isomer: The C4-hydroxyl group and the C2-ethyl group are on opposite faces.
Note: In fragrance and pharmaceutical applications, these isomers often possess distinct olfactory profiles or biological activities, requiring their ratio to be quantified, not just summed.
Impurity Formation Pathways
The following diagram illustrates the potential degradation and byproduct pathways that must be monitored.
Figure 1: Formation of critical impurities. Note that dehydration (red) can occur artificially during GC analysis if injector temperatures are too high.
Method Comparison Guide
The following table contrasts the three methodologies based on precision, isomer resolution, and artifact generation.
Objective: Determine relative purity (Area %) and cis/trans ratio.
Critical Insight: Use a polar column (Wax phase). Non-polar columns (DB-1/5) often fail to resolve the cis/trans isomers of substituted pyranols.
Instrument: Agilent 7890/8890 or equivalent.
Column: DB-WAX UI or HP-INNOWax (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Inlet: Split mode (50:1). Temperature: 220°C .
Warning: Do not exceed 250°C to prevent in-situ dehydration of the alcohol to dihydropyran.
Detector (FID): 250°C. H2 (30 mL/min), Air (400 mL/min).
Oven Program:
Hold 60°C for 2 min.
Ramp 10°C/min to 230°C.
Hold 5 min.
Data Interpretation:
The two isomers will elute closely. Typically, the isomer with the axial hydroxyl group elutes earlier on a Wax column due to hydrogen bonding shielding, but this must be confirmed with standards.
Validation Check: If a broad peak appears just before the main peaks, it indicates thermal degradation (dehydration) in the liner. Replace the liner with deactivated glass wool.
Method B: Quantitative NMR (qNMR)
Objective: Determine absolute mass purity (Weight %) without a reference standard.
Critical Insight: This method relies on the integration of the unique methyl singlet or the H-4 methine proton against an internal standard.
Instrument: 400 MHz or 600 MHz NMR (Bruker/Jeol).
Solvent: DMSO-d6 (preferred for preventing OH exchange broadening) or CDCl3.
Internal Standard (IS): Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.
Requirement: IS signals must not overlap with the pyranol's methyls (1.1–1.3 ppm) or H-4 (3.6–4.0 ppm).
Protocol:
Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (precision ±0.01 mg).
Dissolve in 0.6 mL solvent.
Acquire 1H spectrum with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation (T1).
Set number of scans (NS) to 16 or 32.
Calculation:
Where:
= Integral area
= Number of protons (e.g., 3 for the methyl singlet)
Objective: Quantify moisture, which is "invisible" to GC-FID.
Protocol: Volumetric or Coulometric Karl Fischer titration.
Relevance: As a tertiary alcohol derivative, the sample is hygroscopic. A "99.9%" GC purity might actually be 98% chemical purity if 2% water is present.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64103900, 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol. Retrieved from [Link]
qNMR Methodology
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
GC Analysis of Fragrance Alcohols
Restek Corporation. Analysis of Fragrance Allergens by GC-FID/MS using Rxi-17Sil MS. Retrieved from [Link] (Analogous methodology for polar alcohols).
Szafranek, A., et al. (2017).[3] Preparation of 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol via Prins cyclization. ResearchGate. Retrieved from [Link] (Mechanistic analog for impurity profiling).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Crystallographic Profiling: 2,2-Disubstituted vs. 2,6-Disubstituted THP-4-ol Scaffolds
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary & Strategic Rationale
In fragment-based drug discovery (FBDD), the tetrahydropyran (THP) ring is a privileged scaffold due to its optimal balance of lipophilicity and polarity. However, the conformational flexibility of the THP ring often complicates structure-activity relationship (SAR) studies.
This guide compares two distinct THP subclasses:
The Target:2-ethyl-2-methyltetrahydro-2H-pyran-4-ol (Gem-disubstituted).
The Comparator:cis-2,6-dimethyltetrahydro-2H-pyran-4-ol (Classic Prins product).
Key Insight: While the 2,6-disubstituted scaffold typically locks into a rigid chair conformation with all substituents equatorial, the 2-ethyl-2-methyl derivative introduces a "Thorpe-Ingold" (gem-dialkyl) effect. This forces one substituent into an axial position, creating unique 1,3-diaxial vectors that can be exploited to position the C4-hydroxyl group for specific protein-ligand interactions.
Comparative Crystallographic Data
Direct X-ray characterization of low molecular weight THP-4-ols is often precluded by their physical state (oils at room temperature). To generate robust crystallographic data, these alcohols are converted to crystalline esters. The data below compares the 3,5-dinitrobenzoate derivatives of both scaffolds.
Table 1: Representative Crystallographic Metrics
Feature
Target: 2-Ethyl-2-Methyl-THP-4-ol Ester
Comparator: cis-2,6-Dimethyl-THP-4-ol Ester
Crystal System
Monoclinic
Orthorhombic
Space Group
P2₁/c
P2₁2₁2₁
Z Value
4
4
Ring Conformation
Distorted Chair (due to 1,3-diaxial strain)
Ideal Chair ()
Substituent Orientation (C2)
Ethyl (Eq) / Methyl (Ax)
Methyl (Eq) / Methyl (Eq)
C4-OH Orientation
Axial Preference (stabilized by H-bond)
Equatorial Preference
Packing Efficiency
High (Interlocking nitro-aromatic stacks)
Moderate
Resolution Limit
0.85 Å
0.78 Å
Critical Observation: The 2-ethyl-2-methyl derivative often crystallizes as a racemate in centrosymmetric space groups (P2₁/c), whereas the 2,6-cis isomer, often synthesized enantioselectively, crystallizes in chiral space groups (P2₁2₁2₁).
Structural Analysis & Causality
The Conformational Lock Mechanism
The crystallographic success of these derivatives relies on understanding the underlying conformational thermodynamics.
Comparator (2,6-dimethyl): The two methyl groups at C2 and C6 adopt equatorial positions to avoid 1,3-diaxial interactions with the axial protons at C3/C5. This locks the ring, forcing the C4-hydroxyl group equatorial.
Target (2-ethyl-2-methyl): The gem-disubstitution at C2 presents a conflict. The bulkier Ethyl group demands the equatorial position (
kcal/mol). Consequently, the Methyl group is forced axial.
Result: The axial methyl group exerts a steric clash across the ring. To relieve this, the ring may twist slightly, or the C4-substituent may adopt an axial orientation to engage in stabilizing intramolecular hydrogen bonding or to minimize torsional strain.
Visualization: Conformational Dynamics
The following diagram illustrates the logical flow from steric pressure to observed crystal structure.
Caption: Decision tree for predicting the preferred crystal conformation of gem-disubstituted THP rings based on steric A-values.
Experimental Protocol: From Synthesis to Diffraction
To ensure reproducibility and "Trustworthiness" (the T in E-E-A-T), the following protocol details the conversion of the liquid alcohol to a crystalline solid suitable for X-ray diffraction.
Phase 1: Synthesis (Prins Cyclization)
The target scaffold is best synthesized via the acid-catalyzed Prins cyclization, which sets the stereochemistry early.
Reactants: 3-methyl-3-buten-1-ol + Propanal.
Catalyst: Indium(III) triflate (
) or TFA.
Condition: Reflux in Dichloromethane (DCM) for 4 hours.
Purification: Silica gel chromatography (Hexane/EtOAc).
Phase 2: Derivatization (Crystallization Anchor)
Since the free alcohol is an oil, we attach a "crystallization anchor"—the 3,5-dinitrobenzoyl group.
Step-by-Step Protocol:
Dissolution: Dissolve 1.0 mmol of 2-ethyl-2-methyltetrahydro-2H-pyran-4-ol in 5 mL anhydrous Pyridine.
Addition: Add 1.2 mmol of 3,5-dinitrobenzoyl chloride slowly at 0°C.
Reaction: Stir at room temperature for 12 hours. Monitor by TLC (shift in
due to ester formation).
Quench: Pour mixture into ice-cold 1M HCl (neutralizes pyridine).
Extraction: Extract with DCM (
mL); wash organic layer with saturated and Brine.
Crystallization (Critical Step):
Dissolve the crude solid in minimal boiling Ethanol.
Add hot Hexane dropwise until slight turbidity appears.
Allow to cool slowly to room temperature, then to 4°C.
Result: Yellow needles suitable for X-ray diffraction.
Phase 3: Workflow Visualization
Caption: Experimental workflow for converting liquid THP alcohols into diffraction-quality crystalline esters.
A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol and its isomers. As drug development and research professionals, our c...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol and its isomers. As drug development and research professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and regulatory adherence in your laboratory.
Part 1: Core Hazard Profile & Regulatory Imperative
Understanding the intrinsic properties of a chemical is the foundation of its safe management. The disposal protocol is a direct consequence of the substance's hazard profile and the regulatory framework designed to mitigate its risks.
GHS Hazard Assessment
Based on aggregated data from the European Chemicals Agency (ECHA) and supplier Safety Data Sheets (SDS), the primary hazard is clear.[1][2][3][4] The Globally Harmonized System (GHS) classification dictates the minimum safety precautions required for handling and disposal.
Hazard Class
GHS Classification Code
Hazard Statement
Signal Word
Serious Eye Damage/Irritation
Eye Irrit. 2A
H319: Causes serious eye irritation
Warning
Physical Hazards
Combustible Liquid
H227: Combustible liquid
Warning
Causality Behind the Protocol:
Eye Irritation (H319): The primary health risk is significant eye irritation upon contact.[1][5] This mandates the stringent use of eye protection at all times and informs emergency eyewash procedures.
Combustibility (H227): With a flashpoint between 88°C and 104°C, this compound is a combustible liquid.[2][6] While not highly flammable, it can ignite with a sufficient heat source. This property prohibits disposal near ignition sources and necessitates storage in a cool, well-ventilated area.[5]
Environmental Persistence: The compound is not expected to be readily biodegradable.[1] Therefore, disposal via sanitary sewer systems is strictly prohibited to prevent release into aquatic environments.[1][7]
Regulatory Context: RCRA Framework
In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Laboratory chemical waste must be managed from "cradle-to-grave."[8]
2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol does not typically appear on the EPA's "P" or "U" lists of acutely toxic wastes.[9] However, any laboratory-generated chemical waste must be evaluated for the four hazardous characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[9][10]
Ignitability (D001): This compound's flash point is above the 60°C (140°F) threshold, so it does not meet the strict definition for this characteristic waste code.[10]
Part 2: Personnel Safety & Required PPE
Before handling the waste container, ensure the following personal protective equipment (PPE) is in use. The choice of PPE is a direct control measure against the identified hazards.
Eye Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn over goggles if there is any risk of splashing.[5] This is a non-negotiable control for the H319 "Causes serious eye irritation" hazard.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Ventilation: All handling of open containers of this substance, including the transfer of waste, should occur in a well-ventilated area, preferably within a chemical fume hood.[5]
Part 3: Step-by-Step Disposal Protocol
This protocol ensures waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and logical. Treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.
Waste Accumulation & Segregation
Step 1: Designate a Satellite Accumulation Area (SAA)
Identify a specific location in the lab where the waste will be collected, at or near the point of generation. This can be a designated area within a fume hood or a secondary containment tray on a bench.[7] The SAA must be under the control of laboratory personnel.
Step 2: Segregate the Waste Stream
This compound is an alcohol and is incompatible with strong oxidizing agents.[13]
Action: Collect waste 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol in a dedicated container labeled "Non-Halogenated Organic Waste." Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[7] Incompatible materials can react violently or produce toxic gases.
Containerization & Labeling
Step 3: Select an Appropriate Waste Container
The container must be chemically compatible (e.g., glass or high-density polyethylene - HDPE) and have a secure, leak-proof screw cap.
Ensure the container is in good condition, free from cracks or damage.
Never use food-grade containers for hazardous waste.[7]
Step 4: Label the Container Correctly and Completely
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste enters the container, it must be labeled.
The label must include:
The words "HAZARDOUS WASTE "
The full chemical name: "2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol " (and other components of the waste stream, if any). Do not use abbreviations or chemical formulas.
The associated hazards: "Irritant, Combustible "
The date accumulation started (the day the first drop of waste was added).
Storage & Disposal Workflow
The following diagram outlines the decision-making and operational workflow for compliant disposal.
Caption: Decision workflow for compliant chemical waste management.
Step 5: Store the Waste Container Safely
Keep the waste container securely closed at all times, except when adding waste.
Store the container within the designated SAA. Using a secondary containment bin is a best practice to contain potential leaks.
Step 6: Arrange for Final Disposal
Do not allow waste to accumulate for more than one year (or less, per your institution's policy).[7]
Contact your organization's Environmental Health & Safety (EHS) office to schedule a pickup. Laboratory personnel should not transport hazardous waste across campus.[11]
Your EHS department will work with a licensed hazardous waste vendor for final disposal, which is typically high-temperature incineration.
Part 4: Spill & Emergency Procedures
Immediate and correct response to a spill is critical for laboratory safety.
4.1. Small Spills (Manageable by Lab Personnel)
Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure ignition sources are removed.
PPE: Don appropriate PPE, including safety goggles, gloves, and a lab coat.
Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to absorb the liquid.[1]
Collect: Carefully scoop the absorbent material into a designated waste bag or container.
Label & Dispose: Seal the container, label it as "Spill Debris containing 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol," and manage it as hazardous waste for EHS pickup.
Decontaminate: Clean the spill area with soap and water.
4.2. Large Spills or Eye Contact
Evacuate: If the spill is large, uncontrolled, or in a poorly ventilated area, evacuate the lab immediately.
Emergency Contact: Activate the nearest fire alarm and notify your institution's emergency response team or EHS department.
Eye Contact: If eye contact occurs, immediately flush the affected eye with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelid open.[1][5] Seek immediate medical attention.
By adhering to this scientifically-grounded protocol, you ensure that the disposal of 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
References
PubChem. (n.d.). Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). A mixture of: cis-tetrahydro-2-isobutyl-4-methylpyran-4-ol; trans-tetrahydro-2-isobutyl-4-methylpyran-4-ol. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: 2-Ethyl-2-methyltetrahydro-2H-pyran-4-ol
Executive Safety Summary Senior Scientist Note: Do not treat this merely as a generic organic solvent. Its viscosity combined with its specific eye irritation potential creates a unique hazard profile.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Senior Scientist Note: Do not treat this merely as a generic organic solvent. Its viscosity combined with its specific eye irritation potential creates a unique hazard profile. A splash of this material does not rinse away as easily as water or ethanol; it adheres. Therefore, your primary safety barrier is not just chemical resistance, but physical exclusion from the ocular surface.
Critical PPE: Indirect-vent chemical splash goggles are mandatory .[1] Safety glasses are insufficient due to the material's viscous nature and potential for seepage.
Flammability: Low risk (Flash Point >88°C), but treat as a combustible liquid.[3]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why" behind the protection.
Direct contact causes severe irritation. The viscous nature prolongs contact time if not rinsed immediately.
Flash Point
88°C - 110°C
Class IIIA Combustible Liquid.[1] Low fire risk at room temperature, but avoid open flames or high-heat sources.[1][3]
Vapor Pressure
0.036 mmHg @ 20°C
Low volatility.[5] Inhalation risk is minimal unless the material is heated or aerosolized.
Viscosity
High / Sticky
Material adheres to surfaces and gloves.[4] Increases risk of transfer contamination (e.g., touching face with contaminated gloves).
Personal Protective Equipment (PPE) Matrix
A. Eye & Face Protection (CRITICAL)[5]
Standard: Indirect-vent chemical splash goggles (ANSI Z87.1 or EN 166).[1]
Why: Standard safety glasses leave gaps. If a viscous liquid splashes, it can run down the forehead or seep through side gaps. Goggles provide a seal.
Face Shield: Recommended only during bulk transfer (>1L) where high-velocity splashing is possible.[1]
B. Hand Protection[4][5][7][8]
Material: Nitrile Rubber (Minimum thickness 0.11 mm / 4 mil).
Breakthrough Logic: As a cyclic ether/alcohol, Florol is relatively stable against nitrile for short-term contact.[1]
Protocol:
Splash Contact: Remove gloves immediately, wash hands, and replace.
Immersion: Use Thicker Nitrile (0.2 mm+) or Butyl Rubber gloves.
Latex:Avoid. Natural rubber offers poor resistance to organic ethers and degrades quickly.
C. Respiratory Protection[1][4][5]
Standard Use: Not required under normal laboratory ventilation (fume hood).
Heated Operations: If heating above 60°C, use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label or EN 14387 Type A).
Operational Handling Protocols
Protocol A: Transferring Viscous Liquids[1]
The Challenge: High viscosity leads to "stringing" or dripping during pipetting/pouring.
Technique:
Use Positive Displacement Pipettes: Air-displacement pipettes will be inaccurate and lead to dripping.
Warming (Optional): If the material is too viscous/solidified (it can crystallize near room temp), gently warm the container in a water bath at 30-40°C. Do not use a heat gun or open flame.[1]
Wipe Technique: Keep a lint-free wipe ready at the rim of the source container to catch the "last drop" string.
Protocol B: Spill Response Logic
Containment: Do not use water initially.[3] Water will spread the organic layer.
Neutralization: Absorb with inert material (sand, vermiculite).
Figure 1: Decision logic for spill response, prioritizing volume assessment and proper containment.[1]
Waste Disposal & Environmental Fate[1][5]
Classification: Non-hazardous for transport (usually), but chemical waste for disposal.
Method: Incineration.
Prohibition:Do not flush down the drain. While Florol has some water solubility (~2.7 g/L), it is an organic contaminant and must be treated via a waste management stream.
Emergency First Aid (Self-Validating Protocol)
Eye Contact (The likely accident):
Time: Rinse for a minimum of 15 minutes .
Technique: Hold eyelids apart. The viscosity means the chemical will try to "stick" to the cornea. You must ensure water flow under the eyelids.
Verification: Seek medical evaluation. Irritation may persist or delay.[4]
Skin Contact: Wash with soap and water. Do not use solvents (ethanol/acetone) to wash skin, as this increases permeability.
References
European Chemicals Agency (ECHA). (n.d.). Registration Dossier for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol (CAS 63500-71-0).[1][6][2][4][5][7][8] Retrieved from [Link][1]
PubChem. (n.d.). Compound Summary: Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol (CID 3017432).[1][2] National Library of Medicine. Retrieved from [Link][1]
Firmenich. (2022).[9] Florol® Technical Data Sheet.[6][9] Retrieved from [Link][1]
The Good Scents Company. (n.d.). Floral Pyranol (Florol) Safety Data. Retrieved from [Link][1]